Product packaging for (2-Amino-4-methoxyphenyl)methanol(Cat. No.:CAS No. 187731-65-3)

(2-Amino-4-methoxyphenyl)methanol

Cat. No.: B573342
CAS No.: 187731-65-3
M. Wt: 153.181
InChI Key: AIRVVOQVTLZCFV-UHFFFAOYSA-N
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Description

(2-Amino-4-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B573342 (2-Amino-4-methoxyphenyl)methanol CAS No. 187731-65-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRVVOQVTLZCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30666719
Record name (2-Amino-4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187731-65-3
Record name (2-Amino-4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: (2-Amino-4-methoxyphenyl)methanol (CAS 187731-65-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-methoxyphenyl)methanol, with the CAS number 187731-65-3, is a substituted benzyl alcohol derivative. Its chemical structure, featuring an amino group and a methoxy group on the aromatic ring, makes it a potentially valuable building block in medicinal chemistry and organic synthesis. The presence of multiple functional groups—a primary amine, a hydroxyl group, and a methoxy ether—offers several sites for chemical modification, allowing for the exploration of a diverse chemical space in drug discovery programs. This document provides a comprehensive overview of the available technical data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. These properties have been aggregated from various chemical databases.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 187731-65-3[1][2]
Molecular Formula C₈H₁₁NO₂[1][2]
Molecular Weight 153.18 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 2-AMINO-4-METHOXYBENZYL ALCOHOL, Benzenemethanol, 2-amino-4-methoxy-[1]
Computed XLogP3 0.9[1][2]
Topological Polar Surface Area 55.5 Ų[1][2]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Synthesis and Experimental Protocols

Hypothetical Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up and Purification cluster_3 Final Product 2-amino-4-methoxybenzoic_acid 2-Amino-4-methoxybenzoic Acid Reduction Reduction of Carboxylic Acid (e.g., with LiAlH₄ in THF) 2-amino-4-methoxybenzoic_acid->Reduction Workup Aqueous Work-up Reduction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Hypothetical synthesis workflow for this compound.

Detailed Methodology for a Precursor Synthesis: 2-Amino-4-methoxybenzoic acid

A detailed experimental protocol for the synthesis of 2-amino-4-methoxybenzoic acid, a potential precursor, has been reported.[3] The procedure involves the hydrogenation of 4-methoxy-2-nitrobenzoic acid.

  • Reaction: 4-Methoxy-2-nitrobenzoic acid (3 g, 16.4 mmol) is dissolved in methanol (80 mL).

  • Catalyst: 10% Palladium on activated carbon (300 mg) is added to the solution.

  • Conditions: The mixture is hydrogenated at room temperature and atmospheric pressure for 18 hours.

  • Work-up: The reaction mixture is filtered through diatomaceous earth to remove the palladium catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the product.

  • Yield: This procedure reportedly yields 2.50 g (100%) of 2-amino-4-methoxybenzoic acid as a colorless solid.[3]

The subsequent reduction of the carboxylic acid to the corresponding benzyl alcohol would be required to obtain the target compound.

Spectroscopic Data

Specific, experimentally-derived spectroscopic data for this compound are not widely available in peer-reviewed literature. However, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Features for this compound

Spectroscopic Technique Expected Features
¹H NMR - Aromatic protons (likely 3 distinct signals in the range of 6.0-7.5 ppm).- Methylene protons (-CH₂OH) as a singlet or doublet (approx. 4.5 ppm).[4]- Hydroxyl proton (-OH) as a broad singlet (variable chemical shift).[5][6]- Amino protons (-NH₂) as a broad singlet (variable chemical shift).[5]- Methoxy protons (-OCH₃) as a singlet (approx. 3.7-3.8 ppm).
¹³C NMR - Aromatic carbons (6 signals in the range of 100-160 ppm).[7][8]- Methylene carbon (-CH₂OH) (approx. 60-65 ppm).[4][9]- Methoxy carbon (-OCH₃) (approx. 55 ppm).[10]
IR Spectroscopy - O-H stretch (broad, ~3200-3600 cm⁻¹).[11][12]- N-H stretches (two bands for primary amine, ~3300-3500 cm⁻¹).[5][11][13][14]- C-H stretches (aromatic and aliphatic).- C=C stretches (aromatic, ~1450-1600 cm⁻¹).- C-O stretch (~1000-1250 cm⁻¹).- C-N stretch (~1250-1335 cm⁻¹).[13]
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 153.- Fragmentation patterns may include loss of -OH (m/z = 136), -CH₂OH (m/z = 122), and potentially rearrangement products.[1][15][16][17]

Applications in Drug Development

Currently, there is a lack of specific, published data detailing the use of this compound as a key intermediate or pharmacological scaffold in drug development. However, the structural motifs present in this molecule are of interest in medicinal chemistry. The aminobenzyl alcohol core is found in various biologically active compounds. Substituted aromatic rings are common features in molecules designed to interact with specific biological targets. The potential for this compound to serve as a "privileged scaffold" is an area for future investigation.[18][19]

Biological Activity and Signaling Pathways

There is no direct evidence in the reviewed literature to associate this compound with any specific biological activity or signaling pathway. General searches for modulators of common pathways such as the Wnt or ERK signaling pathways did not identify this specific compound.[20][21][22][23][24][25][26][27][28] Therefore, no signaling pathway diagrams can be provided at this time. The biological activity of this compound remains an area for future research.

Conclusion

This compound is a chemical entity with potential for applications in organic synthesis and medicinal chemistry. This technical guide has summarized the available chemical and physical data. While a plausible synthetic route can be proposed, a detailed experimental protocol and comprehensive spectroscopic characterization are not yet available in the public domain. Furthermore, the biological activity and potential applications in drug development for this specific compound have not been documented. This presents an opportunity for researchers to explore the synthesis, characterization, and biological evaluation of this compound and its derivatives.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-amino-4-methoxybenzyl alcohol (CAS No: 187731-65-3). The document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. All quantitative data is presented in structured tables for ease of reference. Furthermore, a detailed experimental protocol for a plausible synthetic route and subsequent analysis is provided, accompanied by a logical workflow diagram generated using Graphviz.

Core Properties and Identifiers

2-Amino-4-methoxybenzyl alcohol, also known as (2-Amino-4-methoxyphenyl)methanol, is an aromatic amino alcohol. Its structure incorporates a primary amine, a methoxy group, and a primary alcohol functional group on a benzene ring. These features make it a versatile building block in organic synthesis, potentially for novel pharmaceutical compounds.

Table 1-1: Chemical Identifiers
IdentifierValueCitation
CAS Number 187731-65-3[1]
Molecular Formula C₈H₁₁NO₂[1]
IUPAC Name This compound[1]
InChI InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3[1]
InChIKey AIRVVOQVTLZCFV-UHFFFAOYSA-N[1]
Canonical SMILES COC1=CC(=C(C=C1)CO)N[1]
Table 1-2: Physical Properties
PropertyValueCitation
Molecular Weight 153.18 g/mol [1]
Appearance White to off-white solid[2]
Boiling Point 335.1 ± 27.0 °C (Predicted)[2]
Density 1.182 ± 0.06 g/cm³ (Predicted)[2]
Solubility 40 g/L (at 25 °C)
pKa 14.28 ± 0.10 (Predicted)[2]
Table 1-3: Computed Chemical Properties
PropertyValueCitation
XLogP3 0.9[1]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 153.078978594 Da[1]
Topological Polar Surface Area 55.5 Ų[1]
Heavy Atom Count 11
Complexity 119[1]

Experimental Protocols

While specific, peer-reviewed experimental protocols for the synthesis of 2-amino-4-methoxybenzyl alcohol are not extensively detailed in the literature, a highly plausible and effective method is the reduction of its nitro precursor, 4-methoxy-2-nitrobenzyl alcohol. This approach is analogous to well-established procedures for the synthesis of similar aminobenzyl alcohols.

Synthesis: Reduction of 4-methoxy-2-nitrobenzyl alcohol

This protocol describes the catalytic hydrogenation of 4-methoxy-2-nitrobenzyl alcohol to yield 2-amino-4-methoxybenzyl alcohol.

Materials and Reagents:

  • 4-methoxy-2-nitrobenzyl alcohol

  • Palladium on carbon (5% Pd/C)

  • Methanol (reagent grade)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve 4-methoxy-2-nitrobenzyl alcohol in methanol.

  • Catalyst Addition: Carefully add 5% palladium on carbon to the solution. The catalyst loading should be approximately 5-10% by weight relative to the starting material.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and maintain vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours at room temperature.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-amino-4-methoxybenzyl alcohol as a white to off-white solid.

Analytical Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Aromatic Protons: Signals in the aromatic region (approx. δ 6.5-7.5 ppm).

  • Benzylic Protons (-CH₂OH): A singlet around δ 4.5 ppm.

  • Amine Protons (-NH₂): A broad singlet that can vary in chemical shift.

  • Methoxy Protons (-OCH₃): A singlet around δ 3.8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

  • Benzylic Carbon (-CH₂OH): A signal around δ 60-65 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

IR (Infrared) Spectroscopy:

  • O-H Stretch (Alcohol): A broad absorption band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch (Amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Absorptions typically above 3000 cm⁻¹.

  • C-O Stretch (Alcohol and Ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 153.18).

Logical Workflow and Diagrams

No specific signaling pathways involving 2-amino-4-methoxybenzyl alcohol have been identified in the reviewed literature. The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification & Analysis start Dissolve 4-methoxy-2-nitrobenzyl alcohol in Methanol add_catalyst Add 5% Pd/C Catalyst start->add_catalyst hydrogenation Catalytic Hydrogenation (H2, 50-60 psi) add_catalyst->hydrogenation monitor Monitor Reaction by TLC hydrogenation->monitor filter_catalyst Filter through Celite to remove Pd/C monitor->filter_catalyst Reaction Complete evaporation Remove Solvent (Rotary Evaporation) filter_catalyst->evaporation recrystallization Recrystallize Crude Product evaporation->recrystallization analysis Characterize by NMR, IR, MS recrystallization->analysis final_product Pure 2-Amino-4-methoxybenzyl Alcohol analysis->final_product

References

An In-depth Technical Guide to (2-Amino-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical compound (2-Amino-4-methoxyphenyl)methanol, including its nomenclature, physicochemical properties, and a representative synthetic protocol.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational for research and development. The compound with the structure featuring an amino group and a hydroxymethyl group on a methoxy-substituted benzene ring is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) conventions.

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

  • 2-AMINO-4-METHOXYBENZYL ALCOHOL[1][2]

  • Benzenemethanol, 2-amino-4-methoxy-[1][2]

  • (2-amino-4-methoxy-phenyl)methanol[1]

  • CAS RN: 187731-65-3[1]

  • DTXSID30666719[1]

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and physiological settings.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂PubChem[1]
Molecular Weight 153.18 g/mol PubChem[1]
Monoisotopic Mass 153.078978594 DaPubChem[1]
XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 2Guidechem[2]
Hydrogen Bond Acceptor Count 3Guidechem[2]
Rotatable Bond Count 2Guidechem[2]
Topological Polar Surface Area 55.5 ŲGuidechem[2]
pKa (Predicted) 14.28 ± 0.10Guidechem[2]
Solubility (25 °C) 40 g/LGuidechem[2]

Experimental Protocol: Synthesis

The synthesis of this compound can be achieved through the reduction of a suitable precursor. A common and effective method involves the catalytic hydrogenation of the corresponding nitro compound, 2-nitro-4-methoxybenzyl alcohol. This process reduces the nitro group to an amine without affecting the benzyl alcohol moiety.

Objective: To synthesize this compound from 2-nitro-4-methoxybenzyl alcohol.

Materials:

  • 2-nitro-4-methoxybenzyl alcohol

  • Methanol (Reagent Grade)

  • Palladium on charcoal (10% Pd/C)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-nitro-4-methoxybenzyl alcohol in methanol.

  • Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air.

  • Catalyst Addition: Carefully add 10% palladium on charcoal catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude this compound can be further purified by recrystallization or column chromatography to obtain the final product with high purity.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow of the synthesis of this compound from its nitro precursor.

Synthesis_Pathway Start 2-nitro-4-methoxybenzyl alcohol Reagents H₂, 10% Pd/C Methanol Start->Reagents Product This compound Reagents->Product

Caption: Synthetic route to this compound.

References

(2-Amino-4-methoxyphenyl)methanol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of the chemical compound (2-Amino-4-methoxyphenyl)methanol. Given the limited publicly available experimental data for this specific molecule, this guide combines known values with data from structurally similar compounds and outlines standard protocols for its thorough characterization. This information is crucial for researchers and professionals involved in drug development, chemical synthesis, and formulation.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability, formulation feasibility, and route of administration. Herein, we present the known aqueous solubility of this compound and an inferred profile in common organic solvents based on the properties of its structural analogs.

Quantitative Solubility Data

The aqueous solubility of this compound has been reported at a specific temperature. This value serves as a baseline for understanding its behavior in aqueous media.

Table 1: Quantitative Aqueous Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Citation
Water2540[1]
Inferred Solubility in Organic Solvents

Table 2: Qualitative Solubility of Structural Analogs of this compound

Structural AnalogSolventSolubility
2-(4-Methoxyphenyl)ethanolDimethyl Sulfoxide (DMSO)Soluble[2]
MethanolSoluble[2]
4-Methoxybenzyl alcoholWaterSoluble
ChloroformSoluble
Ethyl AcetateSoluble
AlcoholFreely Soluble
Diethyl EtherFreely Soluble

Based on this information, it is reasonable to infer that this compound will exhibit good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and acetone. Experimental verification is essential to confirm these inferred properties.

Stability Profile and Potential Degradation Pathways

Understanding the chemical stability of a compound is paramount for determining its shelf-life, storage conditions, and potential degradation products, which may impact its efficacy and safety. In the absence of specific stability studies for this compound, this section outlines potential degradation pathways based on the reactivity of its functional groups and data from related molecules.

Table 3: Potential Degradation Pathways of this compound

Stress ConditionFunctional Group(s) InvolvedPotential Degradation PathwayPotential Degradation Products
Oxidative Amino, Benzyl AlcoholOxidation of the amino group; Oxidation of the primary alcohol to an aldehyde and subsequently to a carboxylic acid.2-Nitro-4-methoxyphenyl derivatives, (2-Amino-4-methoxyphenyl)formaldehyde, 2-Amino-4-methoxybenzoic acid
Hydrolytic (Acidic/Basic) Methoxy Ether, Benzyl AlcoholEther cleavage under strong acidic conditions; Esterification/hydrolysis if reactive species are present.2-Amino-4-hydroxyphenyl derivatives
Photolytic Aromatic Ring, Benzyl AlcoholPhotodegradation of the aromatic system; Photo-oxidation of the alcohol.Ring-opened products, corresponding aldehyde or ketone
Thermal Entire MoleculeDecomposition at elevated temperatures.Smaller aromatic and aliphatic fragments

Experimental Protocols

To enable researchers to determine the precise solubility and stability characteristics of this compound, the following sections detail standard experimental methodologies based on internationally recognized guidelines.

Solubility Determination Protocol (Adapted from OECD 105)

The flask method is a common and reliable technique for determining the solubility of a substance in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, methanol, DMSO) in a glass-stoppered flask.

  • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the solid phase.

  • Quantification: Accurately withdraw a sample of the clear, saturated solution.

  • Analysis: Determine the concentration of this compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in grams per liter (g/L) or other appropriate units.

Stability Testing Protocol (Adapted from ICH Q1A(R2))

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

  • Stress Conditions: Expose solutions of this compound to a variety of stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Sample the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

  • Identification: If significant degradation is observed, characterize the structure of the degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualized Workflow for Solubility and Stability Assessment

The following diagram, generated using the DOT language, illustrates a logical workflow for a comprehensive evaluation of the solubility and stability of a chemical compound such as this compound.

G Workflow for Solubility and Stability Assessment cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start Solubility Testing sol_method Select Solvents (Aqueous & Organic) sol_start->sol_method sol_exp Perform Solubility Experiment (e.g., OECD 105 Flask Method) sol_method->sol_exp sol_analysis Analyze Saturated Solution (e.g., HPLC) sol_exp->sol_analysis sol_data Quantitative Solubility Data sol_analysis->sol_data sol_report Solubility Profile Report sol_data->sol_report final_report Comprehensive Technical Guide sol_report->final_report stab_start Start Stability Testing stab_stress Forced Degradation Studies (ICH Q1A(R2) - pH, Temp, Light, Oxid.) stab_start->stab_stress stab_method Develop Stability-Indicating Analytical Method (e.g., HPLC) stab_stress->stab_method stab_analysis Analyze Stressed Samples at Time Intervals stab_method->stab_analysis stab_degrad Identify & Characterize Degradation Products (LC-MS, NMR) stab_analysis->stab_degrad stab_report Stability Profile & Degradation Pathway Report stab_degrad->stab_report stab_report->final_report compound This compound compound->sol_start Initiate compound->stab_start Initiate

Caption: Workflow for assessing the solubility and stability of a chemical compound.

This comprehensive approach, combining known data, inferred properties from analogs, and standardized experimental protocols, provides a solid foundation for the scientific evaluation of this compound in a research and drug development context.

References

Spectroscopic and Methodological Profile of (2-Amino-4-methoxyphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for (2-Amino-4-methoxyphenyl)methanol (CAS No. 187731-65-3). The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound. Due to the limited availability of experimental spectra in public databases, this guide presents a combination of predicted spectroscopic data based on established principles and detailed, generalized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral theory and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2d1HAr-H (H6)
~6.2-6.4m2HAr-H (H3, H5)
~4.6s2H-CH₂OH
~3.8s3H-OCH₃
~3.5-4.5br s2H-NH₂
~1.5-2.5br s1H-OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158-160C4 (-OCH₃)
~148-150C2 (-NH₂)
~128-130C6
~115-120C1
~105-110C5
~98-102C3
~65-CH₂OH
~55-OCH₃

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol), N-H stretch (amine)
3050-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₂-, -CH₃)
1620-1580StrongN-H bend (amine), Aromatic C=C stretch
1500-1400MediumAromatic C=C stretch
1250-1200StrongAryl C-O stretch (ether)
1050-1000StrongC-O stretch (primary alcohol)
900-675Medium-StrongAromatic C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/zRelative IntensityAssignment
153HighMolecular Ion [M]⁺
136Medium[M-OH]⁺
122High[M-CH₂OH]⁺
107Medium[M-CH₂OH, -CH₃]⁺
94Medium[M-CH₂OH, -CO]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound, based on standard laboratory practices for similar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A 500 MHz NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline corrections should be performed manually. For ¹H NMR, integrate the signals to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the general structure of the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR_Sample Dissolution in Deuterated Solvent Sample->NMR_Sample IR_Sample KBr Pellet or Direct ATR Sample->IR_Sample MS_Sample Dissolution in Volatile Solvent Sample->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FT-IR Spectrometer IR_Sample->IR GCMS GC-MS System MS_Sample->GCMS NMR_Data 1D (¹H, ¹³C) Spectra 2D (COSY, HSQC) - Optional NMR->NMR_Data IR_Data Transmittance/Absorbance Spectrum IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data Interpretation Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Experimental workflow for the spectroscopic characterization.

analytical_process start Start: Pure Compound step1 Spectroscopic Measurement start->step1 NMR, IR, MS step2 Data Acquisition step1->step2 step3 Spectral Processing & Analysis step2->step3 end End: Structural Information step3->end

Caption: High-level overview of the analytical process.

The Biological Potential of (2-Amino-4-methoxyphenyl)methanol Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led to significant interest in the biological activities of various heterocyclic and aromatic compounds. Among these, derivatives of (2-Amino-4-methoxyphenyl)methanol represent a promising scaffold for the development of new drugs. While direct studies on the biological activities of derivatives synthesized specifically from this compound are limited in publicly available literature, extensive research on structurally similar methoxyphenyl and aminophenyl derivatives provides valuable insights into their potential antimicrobial, anti-inflammatory, and anticancer properties. This technical guide summarizes the synthesis, biological evaluation, and mechanistic pathways associated with analogous compounds, offering a foundational understanding for future research and development in this area.

Antimicrobial Activity of Structurally Similar Schiff Base Derivatives

Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are a well-studied class of compounds with a broad spectrum of biological activities. Derivatives of aromatic amines, such as those structurally related to this compound, have demonstrated notable antimicrobial effects.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of Schiff base derivatives synthesized from para-aminophenol and various aldehydes, which serve as structural analogs. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.

Compound IDAldehyde PrecursorTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
PC1 BenzaldehydeEscherichia coli62.5125[1]
Staphylococcus aureus62.5125[1]
Candida albicans250-[1]
PC2 AnisaldehydeEscherichia coli250500[1]
Staphylococcus aureus62.5125[1]
Candida albicans62.5-[1]
PC3 4-NitrobenzaldehydeEscherichia coli250>500[1]
Staphylococcus aureus62.5250[1]
Candida albicans125-[1]
PC4 CinnamaldehydeEscherichia coli62.5250[1]
Staphylococcus aureus>500>500[1]
Candida albicans125-[1]

Note: The above data is for Schiff bases derived from para-aminophenol, as direct antimicrobial data for this compound derivatives was not available.

Experimental Protocol: Antimicrobial Susceptibility Testing

1. Synthesis of Schiff Base Derivatives: A general method for the synthesis of Schiff bases involves the condensation reaction between an aromatic amine and an aldehyde.[2]

  • Materials: Aromatic amine (e.g., para-aminophenol), substituted benzaldehyde, absolute ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve equimolar amounts of the aromatic amine and the respective aldehyde in absolute ethanol.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

    • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

    • Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

2. Determination of Minimum Inhibitory Concentration (MIC): The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Materials: Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi, 96-well microtiter plates, standardized microbial inoculum (0.5 McFarland standard), synthesized Schiff bases, and a positive control antibiotic.

  • Procedure:

    • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.

    • Add a standardized inoculum of the test microorganism to each well.

    • Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth with microorganism and solvent).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

3. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

  • Procedure:

    • Following the MIC determination, take an aliquot from the wells showing no visible growth.

    • Spread the aliquot onto the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

    • Incubate the plates under the same conditions as for the MIC assay.

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial microbial inoculum.

Anticancer Activity of Structurally Related Derivatives

Schiff bases and other derivatives of methoxyphenyl compounds have also been investigated for their potential as anticancer agents.

Quantitative Anticancer Data

The following table presents the cytotoxic activity (IC50 values) of novel amino acid Schiff bases against human cancer cell lines. These compounds, while not direct derivatives of this compound, provide insight into the potential of related structures.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 11 MCF-7 (Breast)135[3]
Compound 20 MDA-231 (Breast)166[3]

Note: The above data is for quinazolinone and indole amino acid Schiff bases. Direct anticancer data for this compound derivatives was not available.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7, MDA-231), cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, 96-well plates, synthesized compounds, MTT solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (usually around 570 nm).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Anti-inflammatory Activity and Signaling Pathways

Methoxyphenolic compounds are known to possess anti-inflammatory properties. One of the key signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding inflammatory cytokines and enzymes.

NF_kappa_B_Signaling_Pathway NFkB NFkB NFkB_n NFkB_n NFkB->NFkB_n Translocation

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common method to screen for anti-inflammatory activity.

  • Materials: RAW 264.7 macrophage cell line, cell culture medium, LPS, synthesized compounds, Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of the test compounds.

    • Incubate for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Conclusion Start This compound + Aldehyde/Ketone Reaction Condensation Reaction (e.g., Schiff Base Formation) Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Structural Characterization (FT-IR, NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT Assay) Characterization->Anticancer Antiinflammatory Anti-inflammatory Assays (NO Inhibition) Characterization->Antiinflammatory Data Data Analysis (IC50, MIC Calculation) Antimicrobial->Data Anticancer->Data Antiinflammatory->Data SAR Structure-Activity Relationship (SAR) Data->SAR Conclusion Conclusion & Future Work SAR->Conclusion

Conclusion

Derivatives of this compound hold considerable promise as a source of new biologically active compounds. Based on the extensive research conducted on structurally similar molecules, it is anticipated that derivatives such as Schiff bases, triazoles, and pyrimidines could exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. The protocols and data presented in this guide, drawn from analogous compound classes, provide a robust framework for initiating research into this specific chemical space. Future studies should focus on the synthesis and rigorous biological evaluation of a library of this compound derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

An In-depth Technical Guide to (2-Amino-4-methoxyphenyl)methanol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-4-methoxyphenyl)methanol, a substituted benzyl alcohol derivative, serves as a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and key applications, with a focus on its role in the development of complex organic molecules. Detailed experimental protocols for its synthesis are presented, alongside a summary of its physicochemical and spectroscopic properties. This document aims to be a thorough resource for researchers utilizing this versatile intermediate in their synthetic endeavors.

Introduction

This compound, also known as 2-amino-4-methoxybenzyl alcohol, is an aromatic amino alcohol characterized by an aminomethyl group and a methoxy substituent on the benzene ring. Its strategic placement of functional groups—a nucleophilic amine, a hydroxyl group amenable to further modification, and an electron-donating methoxy group—makes it a versatile precursor in the synthesis of a variety of more complex molecules, including those with potential biological activity. While not a widely studied compound in its own right for biological activity, its utility as a synthetic intermediate is noteworthy.

Discovery and History

The precise date and publication of the initial discovery and synthesis of this compound are not prominently documented in readily available chemical literature, suggesting it likely emerged as a synthetic intermediate in broader research endeavors rather than being the primary focus of a dedicated study. The development of synthetic routes to substituted benzyl alcohols, in general, has a rich history rooted in the expansion of organic chemistry in the 19th and 20th centuries. The primary methods for the synthesis of aminobenzyl alcohols have historically involved the reduction of corresponding nitrobenzyl compounds or the reduction of aminobenzoic acids and their derivatives.

The most logical and commonly cited synthetic pathway to this compound involves the reduction of its nitro precursor, (4-methoxy-2-nitrophenyl)methanol. This approach leverages the well-established chemistry of nitro group reduction, a cornerstone of aromatic chemistry.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below. These data are essential for its identification, purification, and use in subsequent reactions.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance White to off-white solid
CAS Number 187731-65-3
Melting Point Not reported
Boiling Point (Predicted) 335.1 ± 27.0 °C
Density (Predicted) 1.182 ± 0.06 g/cm³
pKa (Predicted) 14.28 ± 0.10

Table 2: Spectroscopic Data of this compound

Spectroscopy Type Data
¹H NMR (Predicted) Due to the lack of publicly available experimental spectra, a predicted spectrum would show characteristic signals for the aromatic protons, the methylene protons of the alcohol, the amine protons, and the methoxy protons. The aromatic protons would appear as a complex splitting pattern in the aromatic region. The methylene protons would likely be a singlet or a doublet depending on coupling with the hydroxyl proton. The amine protons would appear as a broad singlet. The methoxy protons would be a sharp singlet around 3.8 ppm.
¹³C NMR (Predicted) A predicted spectrum would show eight distinct carbon signals. The aromatic carbons would appear in the range of 100-160 ppm, with the carbon attached to the methoxy group being the most downfield. The methylene carbon of the alcohol would be around 60-65 ppm. The methoxy carbon would appear around 55 ppm.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would be observed at m/z = 153.18.

Experimental Protocols for Synthesis

The primary and most efficient method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, (4-methoxy-2-nitrophenyl)methanol.

Synthesis of the Precursor: (4-methoxy-2-nitrophenyl)methanol

The precursor can be synthesized from the commercially available 4-methoxy-2-nitrobenzaldehyde via reduction of the aldehyde group.

Experimental Protocol: Reduction of 4-methoxy-2-nitrobenzaldehyde

  • Reaction Setup: To a solution of 4-methoxy-2-nitrobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-methoxy-2-nitrophenyl)methanol, which can be used in the next step without further purification if of sufficient purity.

Synthesis of this compound via Catalytic Hydrogenation

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve (4-methoxy-2-nitrophenyl)methanol (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis 4-methoxy-2-nitrobenzaldehyde 4-methoxy-2-nitrobenzaldehyde Reduction (NaBH4) Reduction (NaBH4) 4-methoxy-2-nitrobenzaldehyde->Reduction (NaBH4) (4-methoxy-2-nitrophenyl)methanol (4-methoxy-2-nitrophenyl)methanol Reduction (NaBH4)->(4-methoxy-2-nitrophenyl)methanol Step 1 Catalytic Hydrogenation (H2, Pd/C) Catalytic Hydrogenation (H2, Pd/C) (4-methoxy-2-nitrophenyl)methanol->Catalytic Hydrogenation (H2, Pd/C) Step 2 This compound This compound Catalytic Hydrogenation (H2, Pd/C)->this compound

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds and substituted anilines. Its bifunctional nature allows for sequential or one-pot reactions to construct diverse molecular scaffolds.

Synthesis of Heterocyclic Compounds

The presence of both an amino and a hydroxyl group in a 1,2-relationship on the benzene ring makes this compound a suitable precursor for the synthesis of various fused heterocyclic systems, such as benzoxazines and other related structures. These heterocyclic cores are prevalent in many biologically active molecules.

Building Block in Medicinal Chemistry

While direct applications in drug development are not widely reported, its derivatives are of interest. The amino group can be readily acylated, alkylated, or used in cyclization reactions, while the hydroxyl group can be oxidized or converted to a leaving group for nucleophilic substitution. This allows for the introduction of diverse functionalities and the construction of libraries of compounds for screening in drug discovery programs. For instance, it can be envisioned as a starting material for the synthesis of substituted quinolines or other nitrogen-containing heterocycles that are known to possess a wide range of pharmacological activities.

Applications cluster_synthesis Synthetic Transformations cluster_products Potential Products Start This compound Acylation/Alkylation of Amine Acylation/Alkylation of Amine Start->Acylation/Alkylation of Amine Oxidation of Alcohol Oxidation of Alcohol Start->Oxidation of Alcohol Cyclization Reactions Cyclization Reactions Start->Cyclization Reactions Substituted Anilines Substituted Anilines Acylation/Alkylation of Amine->Substituted Anilines Substituted Benzaldehydes Substituted Benzaldehydes Oxidation of Alcohol->Substituted Benzaldehydes Benzoxazines Benzoxazines Cyclization Reactions->Benzoxazines Other Heterocycles Other Heterocycles Cyclization Reactions->Other Heterocycles Medicinal Chemistry Scaffolds Medicinal Chemistry Scaffolds Substituted Anilines->Medicinal Chemistry Scaffolds Fine Chemicals Fine Chemicals Substituted Benzaldehydes->Fine Chemicals Polymer Chemistry Polymer Chemistry Benzoxazines->Polymer Chemistry Drug Discovery Leads Drug Discovery Leads Other Heterocycles->Drug Discovery Leads

Caption: Potential synthetic applications of the core compound.

Signaling Pathways and Biological Activity

Currently, there is no significant body of research available that details the direct interaction of this compound with specific biological signaling pathways. Its primary role in the scientific literature is that of a chemical intermediate. Any biological activity would likely be attributed to the more complex molecules synthesized from it.

Conclusion

This compound is a functionally rich aromatic compound whose value lies in its utility as a synthetic intermediate. While its own discovery and history are not extensively detailed, the synthetic routes to its preparation are based on well-established and reliable chemical transformations. The availability of two reactive functional groups allows for a wide range of subsequent chemical modifications, making it a useful tool for medicinal chemists and synthetic organic chemists in the construction of novel and potentially bioactive molecules. This guide provides the essential information for researchers to effectively synthesize and utilize this versatile building block in their research.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of (2-Amino-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for (2-Amino-4-methoxyphenyl)methanol (CAS No. 187731-65-3), a key building block in pharmaceutical and chemical synthesis. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information on structurally related compounds, such as aromatic amines and benzyl alcohols, to provide a thorough assessment of potential hazards. Adherence to the safety protocols outlined in this document is crucial for minimizing risks in a laboratory or industrial setting.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various experimental and storage conditions.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂PubChem[1]
Molecular Weight 153.18 g/mol PubChem[1]
Appearance White to off-white solidChemicalBook[2]
Boiling Point (Predicted) 335.1 ± 27.0 °CChemicalBook[2]
Density (Predicted) 1.182 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 14.28 ± 0.10Guidechem[3]
Solubility Soluble in DMSO and Methanol.Various Suppliers
Storage Temperature 2-8 °C, under inert gas (nitrogen or Argon)ChemicalBook[2]

Hazard Identification and GHS Classification

While specific toxicological studies on this compound are limited, a supplier has provided the following GHS hazard statements, which should be considered for risk assessment and handling procedures.

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

(Source: ChemicalBook[2])

Warning! Based on this classification, this compound should be handled with caution. The hazards associated with aromatic amines and benzyl alcohols, as detailed in the subsequent sections, should also be taken into account.

Toxicological Information (Inferred from Structurally Related Compounds)

Due to the absence of specific toxicological data for this compound, this section provides an overview of the known toxicities of related chemical classes: aromatic amines and benzyl alcohols. This information serves as a guide to the potential health effects.

Aromatic Amines

Aromatic amines are a class of compounds known for their potential to cause various adverse health effects.[4]

  • Dermal Absorption: Many aromatic amines are readily absorbed through the skin, which can contribute significantly to systemic exposure.[5][6]

  • Carcinogenicity: Some aromatic amines are classified as known or suspected human carcinogens.[4]

  • Skin and Respiratory Sensitization: Aromatic amines can cause skin and respiratory sensitization, leading to allergic reactions upon repeated exposure.[7]

Benzyl Alcohols

Benzyl alcohol and its derivatives are common in various applications but are not without hazards.

  • Skin and Eye Irritation: Benzyl alcohol is known to cause skin and eye irritation.[8][9]

  • Toxicity upon Ingestion: Ingestion of benzyl alcohol can be toxic, leading to a range of symptoms from gastrointestinal distress to central nervous system depression.[8]

  • Cytotoxicity: In vitro studies have shown that benzyl alcohol can be damaging to retinal pigment epithelial cells.[10]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to ensure the safety of personnel working with this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Eye Wash Stations and Safety Showers: Easily accessible eye wash stations and safety showers must be available in the immediate work area.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Scenarios Eye_Protection Safety Glasses with Side Shields or Goggles Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile) Body_Protection Laboratory Coat Respiratory_Protection Use in Fume Hood (Respirator if needed) Solid_Handling Weighing and Transfer of Solid Solid_Handling->Eye_Protection Mandatory Solid_Handling->Hand_Protection Mandatory Solid_Handling->Body_Protection Mandatory Solid_Handling->Respiratory_Protection Recommended Solution_Handling Working with Solutions Solution_Handling->Eye_Protection Mandatory Solution_Handling->Hand_Protection Mandatory Solution_Handling->Body_Protection Mandatory Spill_Cleanup Spill or Release Spill_Cleanup->Eye_Protection Mandatory Spill_Cleanup->Hand_Protection Mandatory Spill_Cleanup->Body_Protection Mandatory Spill_Cleanup->Respiratory_Protection Mandatory

Recommended PPE for different handling scenarios.

Storage and Chemical Incompatibility

Proper storage is essential to maintain the integrity of this compound and to prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area.[2] Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides. The amino group can react with acids, while the alcohol group can react with strong oxidizing agents and acid chlorides.

The following diagram illustrates the key chemical incompatibilities.

Incompatibility cluster_incompatible Incompatible Materials Compound This compound Oxidizing_Agents Strong Oxidizing Agents Compound->Oxidizing_Agents Risk of Fire/Explosion (Reacts with -OH group) Acids Strong Acids Compound->Acids Exothermic Reaction (Reacts with -NH2 group) Acid_Chlorides Acid Chlorides Compound->Acid_Chlorides Vigorous Reaction (Reacts with -OH and -NH2 groups) OECD_423 Start Start with a single animal at a defined dose level (e.g., 300 mg/kg) Observe Observe for 48 hours for mortality or clear signs of toxicity Start->Observe Decision1 Outcome? Observe->Decision1 Dose_Lower Dose 2 more animals at a lower dose level Decision1->Dose_Lower Mortality/Toxicity Dose_Same Dose 2 more animals at the same dose level Decision1->Dose_Same No effects Stop_High_Toxicity Stop test. Substance is highly toxic. Dose_Lower->Stop_High_Toxicity Decision2 Outcome in 2-3 animals? Dose_Same->Decision2 Stop_Low_Toxicity Stop test. Substance has low toxicity. Decision2->Dose_Lower Mortality/Toxicity Decision2->Stop_Low_Toxicity No effects OECD_439 Prepare_Tissues Prepare Reconstructed Human Epidermis (RhE) Tissues Apply_Chemical Topically apply the test chemical, positive control (e.g., SDS), and negative control (e.g., PBS) Prepare_Tissues->Apply_Chemical Incubate Incubate for a defined period (e.g., 60 minutes) Apply_Chemical->Incubate Rinse_Incubate Rinse tissues and incubate for a post-exposure period (e.g., 42 hours) Incubate->Rinse_Incubate Viability_Assay Assess cell viability using MTT assay Rinse_Incubate->Viability_Assay Classification Classify based on mean tissue viability Viability_Assay->Classification Irritant Irritant (Viability ≤ 50%) Classification->Irritant Yes Non_Irritant Non-Irritant (Viability > 50%) Classification->Non_Irritant No OECD_492 Prepare_Tissues Prepare Reconstructed Human Cornea-like Epithelium (RhCE) Tissues Apply_Chemical Topically apply the test chemical, positive control, and negative control Prepare_Tissues->Apply_Chemical Incubate Incubate for a defined period (e.g., 30 minutes for liquids) Apply_Chemical->Incubate Rinse_Incubate Rinse tissues and incubate in fresh medium Incubate->Rinse_Incubate Viability_Assay Assess cell viability using MTT assay Rinse_Incubate->Viability_Assay Classification Classify based on mean tissue viability Viability_Assay->Classification Irritant Serious Eye Damage/Irritant (Viability ≤ 60%) Classification->Irritant Yes Non_Irritant No Category (Viability > 60%) Classification->Non_Irritant No

References

Methodological & Application

Synthesis of (2-Amino-4-methoxyphenyl)methanol from p-Aminoanisole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of (2-Amino-4-methoxyphenyl)methanol, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, p-aminoanisole (also known as p-anisidine). This protocol outlines a strategic pathway involving the protection of the amino group, subsequent functionalization of the aromatic ring, and a final reduction to yield the target molecule.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. The presence of the amino, hydroxyl, and methoxy functionalities on the benzene ring provides multiple points for further chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. This protocol details a reliable synthetic route, offering clear methodologies and expected outcomes for each step.

Overall Synthetic Scheme

The synthesis of this compound from p-aminoanisole is a multi-step process that can be logically divided into the following key transformations:

Synthetic Workflow p_anisidine p-Aminoanisole acetylation Acetylation p_anisidine->acetylation p_acetanisidide p-Acetanisidide acetylation->p_acetanisidide nitration Nitration p_acetanisidide->nitration nitro_acetanisidide 2-Nitro-4-methoxyacetanilide nitration->nitro_acetanisidide hydrolysis Hydrolysis nitro_acetanisidide->hydrolysis nitro_aniline 2-Nitro-4-methoxyaniline hydrolysis->nitro_aniline formylation Formylation nitro_aniline->formylation nitro_benzaldehyde 2-Nitro-4-methoxybenzaldehyde formylation->nitro_benzaldehyde reduction Reduction nitro_benzaldehyde->reduction final_product This compound reduction->final_product

Figure 1. Overall workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Acetylation of p-Aminoanisole to p-Acetanisidide

This initial step protects the reactive amino group of p-aminoanisole to prevent unwanted side reactions during the subsequent nitration step.

Reaction:

Acetylation Reaction cluster_reactants Reactants cluster_products Product p_anisidine p-Aminoanisole p_acetanisidide p-Acetanisidide p_anisidine->p_acetanisidide (CH3CO)2O, Acetic Acid acetic_anhydride Acetic Anhydride

Figure 2. Acetylation of p-Aminoanisole.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-aminoanisole (1.0 eq) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq) dropwise while stirring.

  • Heat the reaction mixture at 80-90°C for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven.

Quantitative Data:

ParameterValue
Starting Materialp-Aminoanisole
Productp-Acetanisidide
Molar Ratio (p-anisidine:acetic anhydride)1 : 1.1
Reaction Temperature80-90°C
Reaction Time2 hours
Expected Yield>95%
Step 2: Nitration of p-Acetanisidide to 2-Nitro-4-methoxyacetanilide

The protected intermediate is then nitrated to introduce a nitro group at the ortho position to the acetamido group.

Reaction:

Nitration Reaction cluster_reactants Reactants cluster_products Product p_acetanisidide p-Acetanisidide nitro_acetanisidide 2-Nitro-4-methoxyacetanilide p_acetanisidide->nitro_acetanisidide HNO3, H2SO4

Figure 3. Nitration of p-Acetanisidide.

Procedure:

  • In a flask immersed in an ice-salt bath, slowly add p-acetanisidide (1.0 eq) to concentrated sulfuric acid with stirring, maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of p-acetanisidide, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring for 1-2 hours at the same temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the yellow precipitate by vacuum filtration, wash with cold water until the washings are neutral, and recrystallize from ethanol to obtain pure 2-nitro-4-methoxyacetanilide.

Quantitative Data:

ParameterValue
Starting Materialp-Acetanisidide
Product2-Nitro-4-methoxyacetanilide
Molar Ratio (p-acetanisidide:HNO3)1 : 1.1
Reaction Temperature0-10°C
Reaction Time1-2 hours
Expected Yield70-80%
Step 3: Hydrolysis of 2-Nitro-4-methoxyacetanilide to 2-Nitro-4-methoxyaniline

The protecting acetyl group is removed by acid hydrolysis to yield the free amino group.

Reaction:

Hydrolysis Reaction cluster_reactants Reactant cluster_products Product nitro_acetanisidide 2-Nitro-4-methoxyacetanilide nitro_aniline 2-Nitro-4-methoxyaniline nitro_acetanisidide->nitro_aniline H2SO4, H2O

Figure 4. Hydrolysis of 2-Nitro-4-methoxyacetanilide.

Procedure:

  • Suspend 2-nitro-4-methoxyacetanilide (1.0 eq) in a mixture of ethanol and concentrated sulfuric acid.

  • Heat the mixture under reflux for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to obtain 2-nitro-4-methoxyaniline.

Quantitative Data:

ParameterValue
Starting Material2-Nitro-4-methoxyacetanilide
Product2-Nitro-4-methoxyaniline
Reaction ConditionsReflux in acidic ethanol
Reaction Time2-3 hours
Expected Yield>90%
Step 4: Formylation of 2-Nitro-4-methoxyaniline to 2-Nitro-4-methoxybenzaldehyde

Introduction of the formyl group onto the deactivated aromatic ring is achieved using a modified Vilsmeier-Haack reaction.

Reaction:

Formylation Reaction cluster_reactants Reactant cluster_products Product nitro_aniline 2-Nitro-4-methoxyaniline nitro_benzaldehyde 2-Nitro-4-methoxybenzaldehyde nitro_aniline->nitro_benzaldehyde (CF3SO2)2O, DMF

Figure 5. Formylation of 2-Nitro-4-methoxyaniline.

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylformamide (DMF) in a suitable anhydrous solvent like dichloromethane.

  • Cool the solution to 0°C and add trifluoromethanesulfonic anhydride dropwise with stirring.

  • Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-nitro-4-methoxyaniline (1.0 eq) in the same anhydrous solvent to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by carefully adding it to a cold aqueous sodium acetate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Starting Material2-Nitro-4-methoxyaniline
Product2-Nitro-4-methoxybenzaldehyde
ReagentsTrifluoromethanesulfonic anhydride, DMF
Reaction Time12-24 hours
Expected YieldModerate to good
Step 5: Reduction of 2-Nitro-4-methoxybenzaldehyde to this compound

The final step involves the simultaneous reduction of both the nitro and aldehyde functionalities to an amine and a primary alcohol, respectively.

Reaction:

Reduction Reaction cluster_reactants Reactant cluster_products Product nitro_benzaldehyde 2-Nitro-4-methoxybenzaldehyde final_product This compound nitro_benzaldehyde->final_product LiAlH4, THF

Figure 6. Reduction of 2-Nitro-4-methoxybenzaldehyde.

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, excess) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 2-nitro-4-methoxybenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0°C and quench it by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data:

ParameterValue
Starting Material2-Nitro-4-methoxybenzaldehyde
ProductThis compound
Reducing AgentLithium Aluminum Hydride (LiAlH₄)
Reaction ConditionsReflux in THF
Reaction Time4-6 hours
Expected YieldGood

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids and lithium aluminum hydride are highly corrosive and reactive. Handle with extreme care. LiAlH₄ reacts violently with water.

  • Anhydrous solvents and inert atmosphere conditions are crucial for the success of the formylation and reduction steps.

Conclusion

This application note provides a detailed and structured protocol for the synthesis of this compound from p-aminoanisole. The outlined procedures, along with the provided quantitative data, offer a reliable guide for researchers in the fields of organic synthesis and drug discovery. The successful execution of this multi-step synthesis will provide access to a versatile intermediate for the development of novel chemical entities with potential therapeutic applications.

detailed protocol for the synthesis of (2-Amino-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Amino-4-methoxyphenyl)methanol is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds and biologically active molecules. Its structure, featuring a primary alcohol and an aniline moiety, allows for a diverse range of chemical transformations. This document provides a detailed protocol for the synthesis of this compound via the reduction of 2-Amino-4-methoxybenzoic acid using lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of converting carboxylic acids to primary alcohols.[1][2][3]

Reaction Scheme

The synthesis proceeds through the reduction of the carboxylic acid functional group of 2-Amino-4-methoxybenzoic acid to a primary alcohol.

Chemical Reaction Pathway

G cluster_reactants Starting Material cluster_reagents Reagents cluster_products Product 2-Amino-4-methoxybenzoic_acid 2-Amino-4-methoxybenzoic acid LiAlH4 1. LiAlH4, Anhydrous THF 2. H2O (Workup) This compound This compound LiAlH4->this compound

Caption: Reduction of 2-Amino-4-methoxybenzoic acid to this compound.

Experimental Protocol

This protocol details the reduction of 2-Amino-4-methoxybenzoic acid using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

Materials and Reagents:

  • 2-Amino-4-methoxybenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup:

    • A dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled. The glassware should be oven-dried before use to ensure anhydrous conditions.

    • The flask is charged with lithium aluminum hydride (a slight molar excess, e.g., 1.5-2.0 equivalents) and placed under an inert atmosphere.

    • Anhydrous THF (150 mL) is added to the flask via a cannula or syringe. The suspension is stirred and cooled to 0 °C using an ice bath.

  • Addition of Starting Material:

    • 2-Amino-4-methoxybenzoic acid (1 equivalent) is dissolved in anhydrous THF (100 mL) in a separate flask.

    • This solution is then transferred to the dropping funnel and added dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30-60 minutes. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.[2][3]

  • Reaction:

    • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

    • The mixture is then heated to reflux (approximately 66 °C for THF) and maintained at this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Workup (Quenching):

    • After the reaction is complete, the flask is cooled back to 0 °C in an ice bath.

    • The reaction is carefully quenched by the slow, dropwise addition of distilled water (volume in mL equal to the mass of LiAlH₄ in g used). This should be done with extreme caution as the reaction is highly exothermic and produces hydrogen gas.

    • Next, a 15% aqueous NaOH solution (volume in mL equal to the mass of LiAlH₄ in g used) is added dropwise.

    • Finally, distilled water is added again (volume in mL equal to three times the mass of LiAlH₄ in g used).

    • The mixture is stirred at room temperature for an additional 30 minutes, during which a granular precipitate of aluminum salts should form.

  • Isolation and Purification:

    • The solid precipitate is removed by vacuum filtration, and the filter cake is washed with additional THF or ethyl acetate.

    • The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization:

    • The purified product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Safety Precautions:

  • Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents.[2][3] It should be handled with extreme care under an inert atmosphere in a fume hood.

  • The quenching process generates hydrogen gas, which is flammable. Ensure adequate ventilation and no nearby ignition sources.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

Data Presentation

The following table summarizes typical quantitative data for the synthesis.

ParameterValue
Starting Material
2-Amino-4-methoxybenzoic acid10.0 g (59.8 mmol)
Reagents
Lithium aluminum hydride (LiAlH₄)3.4 g (89.7 mmol)
Anhydrous Tetrahydrofuran (THF)250 mL
Product
This compound (Crude)~8.5 g
Yield (after purification) 70-85%
Appearance White to off-white solid
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol [4]

Visualizations

Experimental Workflow

G start Start setup Reaction Setup: - Dry glassware - Add LiAlH4 and anhydrous THF - Cool to 0°C under N2 start->setup addition Slowly add 2-Amino-4-methoxybenzoic acid solution in anhydrous THF setup->addition reaction Warm to room temperature and reflux for 4-6 hours addition->reaction quench Cool to 0°C and carefully quench with H2O and NaOH solution reaction->quench filtration Filter to remove aluminum salts quench->filtration evaporation Remove solvent under reduced pressure filtration->evaporation purification Purify by column chromatography evaporation->purification characterization Characterize the final product (NMR, MS) purification->characterization end End characterization->end

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-methoxyphenyl)methanol is a versatile building block in pharmaceutical synthesis, primarily utilized as a precursor for the generation of complex heterocyclic structures and as a key intermediate in the synthesis of targeted therapeutics. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive benzylic alcohol, allows for a variety of chemical transformations, making it a valuable starting material in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the use of this compound in two significant areas of pharmaceutical synthesis: the preparation of a crucial intermediate for the breast cancer drug Elacestrant and the synthesis of quinoline derivatives, a scaffold present in numerous bioactive molecules.

Application 1: Synthesis of a Key Intermediate for Elacestrant

This compound is a precursor to 6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol, a pivotal intermediate in the synthesis of Elacestrant.[1][2] Elacestrant is a selective estrogen receptor degrader (SERD) approved for the treatment of estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[3]

Signaling Pathway of Elacestrant

Elacestrant functions by binding to the estrogen receptor-alpha (ERα), leading to a conformational change in the receptor. This alteration marks the ERα for ubiquitination and subsequent degradation by the proteasome. The degradation of ERα disrupts the downstream signaling pathways that promote the proliferation of ER-positive breast cancer cells. This dual mechanism of antagonism and degradation makes Elacestrant an effective therapeutic agent, particularly in cancers that have developed resistance to other endocrine therapies.

Elacestrant_Signaling_Pathway Elacestrant Elacestrant ERa Estrogen Receptor α (ERα) Elacestrant->ERa Binds to Ubiquitin Ubiquitin ERa->Ubiquitin Conformational change marks for ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targets for Degradation ERα Degradation Proteasome->Degradation EstrogenSignaling Estrogen-Mediated Gene Transcription Degradation->EstrogenSignaling Inhibits CellProliferation Cancer Cell Proliferation Degradation->CellProliferation Inhibits EstrogenSignaling->CellProliferation Promotes

Caption: Mechanism of action of Elacestrant.

Experimental Protocol: Synthesis of (+/-)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol

This protocol describes the synthesis of the racemic intermediate.

Materials:

  • This compound

  • 6-methoxytetralone

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

Procedure:

  • Condensation: A solution of 6-methoxytetralone (1 equivalent) and this compound (1 equivalent) in methanol (9 volumes) is prepared. Concentrated HCl (1.5 wt equivalents) is added.

  • The mixture is heated to reflux (approximately 65°C) and agitated for over 16 hours. The reaction is monitored for completion by a suitable chromatographic method (e.g., TLC or HPLC).

  • Reduction: In a separate reactor, tetrahydrofuran (7 volumes) and sodium borohydride (2.5 equivalents) are combined and cooled to a temperature between -10°C and 0°C.

  • The solution from the condensation step is added to the cooled NaBH₄ solution.

  • The reaction mixture is stirred, and upon completion, the product, (+/-)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol, is isolated.

Data Presentation:

StepReactantsReagents/SolventsConditionsProductYieldPurity
Condensation/ReductionThis compound, 6-methoxytetraloneMeOH, conc. HCl, NaBH₄, THFReflux (65°C), then -10°C to 0°C(+/-)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol>90%N/A

Note: The provided patent information indicates a yield of >90% for the final product after the reduction step. Purity would be determined by the specific analytical methods used in the laboratory.

Elacestrant_Intermediate_Synthesis A This compound C Condensation (MeOH, conc. HCl, Reflux) A->C B 6-Methoxytetralone B->C D Intermediate Imine/Enamine C->D E Reduction (NaBH4, THF, -10 to 0°C) D->E F (+/-)-6-(2-amino-4-methoxyphenyl)- 5,6,7,8-tetrahydronaphthalen-2-ol E->F

Caption: Synthesis of Elacestrant Intermediate.

Application 2: Synthesis of Quinolines via Friedländer Annulation

This compound can be utilized in the indirect Friedländer synthesis of quinolines. This reaction involves the in-situ oxidation of the benzylic alcohol to the corresponding aldehyde, which then undergoes condensation with a ketone to form the quinoline ring system. Quinolines are a prominent class of N-heterocycles with a wide range of biological activities.

Experimental Protocol: Metal-Free Aerobic One-Pot Synthesis of 3-Ethyl-7-methoxyquinoline

This protocol is a general procedure adapted for this compound.

Materials:

  • This compound

  • 1-Butanol

  • Potassium Hydroxide (KOH)

Procedure:

  • In an open flask, a mixture of this compound (1 mmol), 1-butanol (4 mmol), and potassium hydroxide (1 mmol) is prepared. In this case, 1-butanol serves as both a reactant and the solvent.

  • The reaction mixture is heated to 80°C.

  • The reaction is monitored for completion.

  • Upon completion, the reaction is worked up to isolate the product, 3-ethyl-7-methoxyquinoline.

Data Presentation:

Reactant 1Reactant 2Catalyst/SolventConditionsProductYield
This compound1-ButanolKOH / 1-Butanol80°C, open flask3-Ethyl-7-methoxyquinoline~36%

Note: The yield is based on a similar reaction with 2-aminobenzyl alcohol and may vary for the methoxy-substituted analog.

Quinoline_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F In-situ Oxidation of Alcohol to Aldehyde A->F B 1-Butanol B->F C KOH (Base) C->F D 80°C (Heating) D->F E Aerobic (Open Flask) E->F G Condensation & Cyclization (Friedländer Annulation) F->G H 3-Ethyl-7-methoxyquinoline G->H

Caption: Quinoline Synthesis Workflow.

Conclusion

This compound serves as a valuable and versatile starting material in the synthesis of pharmaceutically relevant molecules. Its application in the synthesis of a key intermediate for the anticancer drug Elacestrant highlights its importance in modern drug development. Furthermore, its utility in the construction of the quinoline scaffold demonstrates its broader potential in medicinal chemistry for the generation of diverse bioactive compounds. The provided protocols offer a foundation for researchers to explore and optimize the use of this important building block in their synthetic endeavors.

References

Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of (2-Amino-4-methoxyphenyl)methanol and its derivatives as a scaffold in the development of novel antimicrobial agents. Due to limited publicly available data on the parent compound, this document focuses on the antimicrobial activity of structurally related derivatives and provides standardized protocols for assessing antimicrobial efficacy.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent antimicrobial activity. The this compound scaffold presents a promising starting point for medicinal chemistry campaigns due to its structural features, which can be readily modified to optimize antimicrobial properties. While direct evidence of the antimicrobial activity of this compound is not extensively documented, various derivatives incorporating this moiety have demonstrated notable antibacterial and antifungal effects.

Antimicrobial Activity of Derivatives

Several studies have explored the antimicrobial potential of compounds derived from or structurally related to this compound. The data from these studies, while not exhaustive, suggests that this chemical class is a valid starting point for further investigation. A summary of the observed antimicrobial activities is presented below.

Compound/Derivative ClassTest Organism(s)Observed ActivityReference(s)
2-Amino-4-(4-methoxyphenyl)-1,3-thiazole coated on Fe3O4 nanoparticlesEscherichia coli, Staphylococcus aureusDisplayed anti-Escherichia coli and anti-Staphylococcus aureus activity.[1][2]
(2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl)(Phenyl)Methyl Amino] Phenyl}-4-Aryl NicotinonitrileBacillus megaterium, Staphylococcus aureus, Escherichia coli, Salmonella typhi, Aspergillus nigerModerate to good antimicrobial activity observed at a concentration of 50 µg/ml using the cup plate method.[3][4]
Benzyl alcohol derivativesStaphylococcus aureus, Pseudomonas aeruginosaConcentration-dependent antibacterial activity observed, with some derivatives showing promising efficacy.[5][6]
2-hydroxy-4-methoxybenzaldehydeStaphylococcus aureus (including MRSA)MIC of 1024 µg/ml and MBC of 2 x MIC. Also showed antibiofilm activity.[7]

Note: The presented data is for derivatives and structurally related compounds. Further investigation is required to determine the intrinsic antimicrobial activity of this compound.

Potential Mechanism of Action

The precise mechanism of action for this compound and its derivatives has not been fully elucidated. However, studies on related methoxyphenyl compounds suggest that their antimicrobial effects may be attributed to the disruption of the bacterial cell membrane.[7] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The presence of both a hydroxyl and a methoxy group on the phenyl ring may play a crucial role in this activity. Further research is necessary to confirm the specific molecular targets and pathways involved.

cluster_mechanism Proposed Mechanism of Action Compound This compound Derivative Membrane Bacterial Cell Membrane Compound->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death cluster_workflow Antimicrobial Susceptibility Testing Workflow cluster_agar Agar Well Diffusion Steps cluster_broth Broth Microdilution Steps start Start prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum agar_well Agar Well Diffusion (Screening) prep_inoculum->agar_well broth_mic Broth Microdilution (MIC Determination) prep_inoculum->broth_mic inoculate_plate Inoculate Agar Plate create_wells Create Wells inoculate_plate->create_wells add_compounds Add Test Compounds & Controls create_wells->add_compounds incubate_agar Incubate add_compounds->incubate_agar measure_zones Measure Zones of Inhibition incubate_agar->measure_zones end End measure_zones->end serial_dilute Perform Serial Dilutions in 96-well Plate add_inoculum Add Inoculum serial_dilute->add_inoculum incubate_broth Incubate add_inoculum->incubate_broth determine_mic Determine MIC incubate_broth->determine_mic determine_mic->end

References

Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-4-methoxyphenyl)methanol is a versatile research reagent primarily utilized as a key building block in the synthesis of biologically active compounds. Its unique structure, featuring an aminobenzyl alcohol core with a methoxy substituent, makes it a valuable intermediate in the development of targeted therapeutics and biochemical probes. These application notes provide an overview of its role in the synthesis of selective Fibroblast Growth Factor Receptor 4 (FGFR-4) inhibitors, novel antibacterial agents, and fluorescent probes, including caged lysine derivatives. Detailed protocols for its synthesis and for key biochemical assays involving its derivatives are also presented.

Chemical Properties and Data

This compound, also known as 2-amino-4-methoxybenzyl alcohol, is a stable organic compound. Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 187731-65-3[1]
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
IUPAC Name This compound[1]
SMILES COC1=CC(=C(C=C1)CO)N[1]
Appearance Not specified, likely a solid
Solubility Soluble in organic solvents like THF and dichloromethane

Applications in Biochemical Research

The primary role of this compound in biochemistry is as a synthetic intermediate. Its functional groups—the primary amine, the benzyl alcohol, and the electron-donating methoxy group—allow for its incorporation into a variety of complex molecular scaffolds.

Synthesis of Selective FGFR-4 Inhibitors for Cancer Therapy

This compound is a crucial starting material in the synthesis of potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR-4). Aberrant FGFR-4 signaling is implicated in the progression of several cancers, including hepatocellular carcinoma. The amino and alcohol functionalities of this compound are sequentially modified to construct the core of the inhibitor molecule, which can then be further functionalized to enhance binding affinity and selectivity for the FGFR-4 kinase domain.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from patent literature describing the synthesis of intermediates for FGFR-4 inhibitors.

Materials:

  • 2-Amino-4-methoxybenzoic acid

  • Borane tetrahydrofuran complex solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Water (deionized)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-amino-4-methoxybenzoic acid (15.0 g, 89.8 mmol) in anhydrous THF (300 mL) in a round-bottom flask, add borane tetrahydrofuran complex solution (450 mL, 450 mmol) dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction completion using an appropriate method (e.g., LC-MS).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water (150 mL) at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash with brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue is this compound, which can be further purified by silica gel chromatography if necessary.

dot

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 2-Amino-4-methoxybenzoic acid in THF reagent Add Borane-THF complex at 0°C start->reagent reaction Stir overnight at room temperature reagent->reaction quench Quench with water reaction->quench extraction Extract with Ethyl Acetate quench->extraction drying Dry and Concentrate extraction->drying product This compound drying->product FGFR4_Assay_Workflow cluster_assay FGFR-4 Kinase Inhibition Assay start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) dispense Dispense Inhibitor and Enzyme into 96-well plate start->dispense initiate Initiate Reaction with ATP/Substrate dispense->initiate incubate_kinase Incubate for 60 min at RT initiate->incubate_kinase stop_reaction Add ADP-Glo™ Reagent incubate_kinase->stop_reaction incubate_adp Incubate for 40 min at RT stop_reaction->incubate_adp detect Add Kinase Detection Reagent incubate_adp->detect incubate_lum Incubate for 30 min at RT detect->incubate_lum read Measure Luminescence incubate_lum->read AST_Workflow cluster_ast Antimicrobial Susceptibility Testing (Broth Microdilution) start Prepare Bacterial Inoculum and Compound Dilutions inoculate Inoculate Microtiter Plate Wells start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for Growth Inhibition (Visual or OD measurement) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic Caged_Lysine_Concept

References

reaction of (2-Amino-4-methoxyphenyl)methanol with [specific reactant]

Author: BenchChem Technical Support Team. Date: November 2025

To provide detailed Application Notes and Protocols for the reaction involving (2-Amino-4-methoxyphenyl)methanol, it is essential that you specify the second reactant. The nature of the reactant is critical as it determines the reaction type, the resulting product, the experimental protocol, and all associated data.

Different reactants will lead to entirely different chemical transformations. For example:

  • Reacting with an acylating agent (like acetic anhydride or an acyl chloride) would lead to the formation of an amide.

  • Reacting with an aldehyde or ketone could result in the formation of a Schiff base or other condensation products.

  • Reacting with an oxidizing agent would oxidize the alcohol or the amine group.

  • Reacting with a sulfonyl chloride (like tosyl chloride) would lead to the formation of a sulfonamide.

Without the identity of the "[specific reactant]," it is not possible to generate accurate or meaningful experimental protocols, data tables, or pathway diagrams.

Please provide the name of the specific reactant you are interested in reacting with this compound so that I can generate the detailed documentation you have requested.

Application Notes and Protocols for the Quantification of (2-Amino-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative determination of (2-Amino-4-methoxyphenyl)methanol in various samples. The following methods are based on common analytical techniques and would require validation for specific sample matrices.

Introduction

This compound is an organic compound containing amine, alcohol, and methoxy functional groups.[1] Accurate and precise quantification of this analyte is crucial in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document outlines three potential analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

Effective sample preparation is critical for accurate and reproducible results by removing interfering matrix components.[2] A general workflow for sample preparation from biological or pharmaceutical matrices is presented below. The specific steps may need optimization depending on the sample type.

G General Sample Preparation Workflow A Sample Collection (e.g., Plasma, Formulation) B Protein Precipitation (if applicable, e.g., with acetonitrile or methanol) A->B C Centrifugation B->C D Supernatant Collection C->D E Liquid-Liquid Extraction or Solid Phase Extraction (SPE) D->E F Evaporation and Reconstitution E->F G Analysis (HPLC, GC-MS, or LC-MS/MS) F->G G HPLC Workflow A Sample Preparation B Injection into HPLC System A->B C Separation on C18 Column B->C D UV Detection C->D E Data Acquisition and Analysis D->E G GC-MS Workflow A Sample Preparation B Derivatization (Silylation) A->B C Injection into GC-MS System B->C D Separation on Capillary Column C->D E Mass Spectrometry Detection (Scan or SIM) D->E F Data Analysis E->F G LC-MS/MS Workflow A Sample Preparation B Injection into LC System A->B C Chromatographic Separation B->C D Electrospray Ionization (ESI) C->D E Tandem Mass Spectrometry (MRM) D->E F Quantification E->F

References

Application Notes and Protocols for the Analysis of (2-Amino-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of (2-Amino-4-methoxyphenyl)methanol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended for researchers, scientists, and professionals in drug development.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust technique for the separation and quantification of this compound in various sample matrices. A reversed-phase method is proposed here, which is suitable for the analysis of polar aromatic compounds.

Application Note:

This HPLC method provides a reliable and efficient means to determine the purity of this compound and to quantify it in reaction mixtures or formulated products. The method utilizes a C18 stationary phase to retain the analyte, while a gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer allows for the separation of the target compound from potential impurities. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol:

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Deionized water.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions:

  • Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0) B: Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 20 minutes

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary:
ParameterExpected Value
Retention Time (RT) ~ 8.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For volatile and thermally stable compounds, GC-MS offers high sensitivity and specificity. Due to the polar nature of the amino and hydroxyl groups in this compound, derivatization is recommended to improve its volatility and chromatographic performance. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization technique for such compounds.

Application Note:

This GC-MS method is suitable for the trace analysis of this compound in complex matrices. Derivatization with BSTFA converts the polar analyte into a more volatile and thermally stable trimethylsilyl (TMS) derivative, allowing for its separation and detection by GC-MS. The method provides excellent selectivity and sensitivity, making it ideal for impurity profiling and metabolic studies.

Experimental Protocol:

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Fused silica capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound reference standard.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (anhydrous).

  • Ethyl acetate (GC grade).

  • Helium (carrier gas, 99.999% purity).

2. Sample Preparation and Derivatization:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Derivatization Procedure:

    • Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

3. GC-MS Conditions:

ParameterCondition
Column 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 280 °C
Injection Mode Splitless (1 minute)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

4. Data Analysis:

  • Identify the TMS derivative of this compound by its retention time and mass spectrum.

  • For quantification, use selected ion monitoring (SIM) mode with characteristic ions of the derivative.

  • Construct a calibration curve by plotting the peak area of the selected ions against the concentration of the working standard solutions.

Quantitative Data Summary:
ParameterExpected Value
Retention Time (RT) ~ 12.8 min
Characteristic Ions (m/z) To be determined from the mass spectrum of the TMS derivative
Linearity (r²) > 0.998
Limit of Detection (LOD) ~ 0.01 µg/mL
Limit of Quantitation (LOQ) ~ 0.03 µg/mL

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phases (A & B) p2 Prepare Standard & Sample Solutions p1->p2 h1 Equilibrate HPLC System p2->h1 h2 Inject Sample (10 µL) h1->h2 h3 Gradient Elution h2->h3 h4 UV Detection (280 nm) h3->h4 d1 Integrate Peak Area h4->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: HPLC analytical workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing s1 Prepare Standard & Sample Solutions s2 Evaporate to Dryness s1->s2 s3 Derivatization with BSTFA s2->s3 g1 Inject Derivatized Sample (1 µL) s3->g1 g2 GC Separation g1->g2 g3 Mass Spectrometry Detection g2->g3 d1 Identify TMS Derivative g3->d1 d2 Extract Ion Chromatogram d1->d2 d3 Quantify Analyte d2->d3

Caption: GC-MS analytical workflow for this compound.

Application Notes & Protocols: Molecular Docking Studies of (2-Amino-4-methoxyphenyl)methanol with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2-Amino-4-methoxyphenyl)methanol is a small organic molecule with potential for biological activity due to its structural motifs, which are present in various known bioactive compounds. Understanding the interaction of this molecule with specific protein targets is a crucial step in drug discovery and development. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This document provides a detailed, albeit hypothetical, protocol for conducting molecular docking studies of this compound with a selected target protein, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key signaling protein involved in angiogenesis, making it a relevant target for anti-cancer drug development.

Hypothetical Molecular Docking Study Summary

This section outlines a representative molecular docking study of this compound against the ATP-binding site of VEGFR-2.

Target Protein: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Ligand: this compound Docking Software: AutoDock Vina Rationale: To predict the binding affinity and interaction patterns of this compound within the VEGFR-2 active site, providing insights into its potential as a VEGFR-2 inhibitor.

Data Presentation: Hypothetical Docking Results

The following table summarizes the hypothetical quantitative data obtained from the molecular docking simulation of this compound with VEGFR-2.

LigandBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM)RMSD of Best Pose (Å)Number of Hydrogen BondsInteracting Residues (Hypothetical)
This compound-7.25.81.33Cys919, Asp1046, Glu885
Reference Inhibitor (e.g., Sorafenib)-10.50.020.85Cys919, Asp1046, Glu885, Leu840, Phe918

Experimental Protocols

Protocol 1: Preparation of Target Protein (VEGFR-2)
  • Obtain Protein Structure: Download the 3D crystal structure of VEGFR-2 from the Protein Data Bank (PDB; e.g., PDB ID: 4ASD).

  • Pre-processing:

    • Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera, or Discovery Studio).

    • Remove all non-essential molecules, including water, co-crystallized ligands, and any co-factors not essential for the docking study.

    • Check for and repair any missing residues or atoms in the protein structure using tools like SWISS-PDB Viewer or the "Structure Preparation" wizard in Schrödinger's Maestro.

  • Protonation and Charge Assignment:

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate protonation states for ionizable residues at a physiological pH (7.4).

    • Assign partial charges using a standard force field (e.g., Gasteiger charges).

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This can be done using AutoDock Tools.

Protocol 2: Preparation of Ligand (this compound)
  • Ligand Structure Generation:

    • Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D structure.

  • Energy Minimization:

    • Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation. This can be done using software like Avogadro or ArgusLab with a suitable force field (e.g., MMFF94).

  • Charge and Torsion Angle Assignment:

    • Assign Gasteiger partial charges to the ligand atoms.

    • Define the rotatable bonds (torsions) in the ligand.

  • File Format Conversion: Save the prepared ligand structure in the PDBQT file format using AutoDock Tools.

Protocol 3: Molecular Docking using AutoDock Vina
  • Grid Box Generation:

    • Identify the active site of VEGFR-2, typically the ATP-binding pocket where the co-crystallized ligand was located.

    • Define a grid box that encompasses the entire active site. The grid box dimensions should be sufficient to allow the ligand to move and rotate freely within the binding pocket. A typical size would be 60 x 60 x 60 Å with a spacing of 1.0 Å.

  • Configuration File Setup:

    • Create a configuration text file (conf.txt) that specifies the input files and parameters for the docking run. This file should include:

      • The name of the prepared protein PDBQT file.

      • The name of the prepared ligand PDBQT file.

      • The coordinates of the center of the grid box.

      • The dimensions of the grid box.

      • The name of the output file for the docking results.

      • An exhaustiveness parameter (e.g., 8 or 16) to control the thoroughness of the search.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input:

  • Analysis of Results:

    • The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the docking results using a molecular graphics program (e.g., PyMOL or Discovery Studio) to analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.

Visualizations

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis protein_prep Target Protein Preparation (PDB Download, Cleaning, Protonation) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking_run Run Docking Simulation (AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run results_analysis Analyze Binding Poses (Binding Affinity, RMSD) docking_run->results_analysis interaction_viz Visualize Interactions (Hydrogen Bonds, Hydrophobic Contacts) results_analysis->interaction_viz

Caption: A generalized workflow for molecular docking studies.

VEGFR-2 Signaling Pathway

vegfr2_signaling_pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival MEK MEK Raf->MEK mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: A simplified diagram of the VEGFR-2 signaling pathway.

Application Notes and Protocols for In Vitro Efficacy Evaluation of (2-Amino-4-methoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-methoxyphenyl)methanol and its derivatives represent a class of organic compounds with significant potential in drug discovery. Their structural motifs, featuring both an aminobenzyl alcohol and a methoxy-substituted phenyl ring, suggest a range of possible biological activities, including anticancer, antimicrobial, and antioxidant effects. The evaluation of these potential therapeutic properties requires robust and reproducible in vitro assays. These application notes provide detailed protocols for a panel of key in vitro assays to assess the efficacy of novel this compound derivatives, enabling researchers to screen compounds, elucidate mechanisms of action, and identify promising candidates for further development.

I. Anticancer Efficacy Evaluation

A primary therapeutic area for compounds bearing aminophenyl and methoxyphenyl groups is oncology. The following assays are fundamental for determining the cytotoxic and anti-proliferative effects of this compound derivatives on cancer cell lines.

Data Presentation: Cytotoxicity of this compound Derivatives

The following table summarizes hypothetical cytotoxicity data for a series of this compound derivatives against common cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDDerivative SubstitutionCell LineIC50 (µM)
AMM-001UnsubstitutedMCF-7 (Breast)45.2
AMM-001UnsubstitutedA549 (Lung)68.7
AMM-0025-FluoroMCF-7 (Breast)22.8
AMM-0025-FluoroA549 (Lung)35.1
AMM-0033-ChloroMCF-7 (Breast)15.6
AMM-0033-ChloroA549 (Lung)28.9
Doxorubicin(Positive Control)MCF-7 (Breast)0.8
Doxorubicin(Positive Control)A549 (Lung)1.2
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualization of Experimental Workflow and Signaling Pathways

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Seed Cancer Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Derivatives treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Add Solubilization Solution mtt_add->formazan readout Measure Absorbance at 570 nm formazan->readout analysis Calculate % Viability and IC50 Values readout->analysis

G EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Derivative (2-Amino-4-methoxyphenyl) methanol Derivative Derivative->EGFR Inhibition

II. Antimicrobial Efficacy Evaluation

The structural features of this compound derivatives also suggest potential antimicrobial activity. The following protocols are designed to determine the minimum inhibitory concentration (MIC) of these compounds against a panel of pathogenic bacteria.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following table presents hypothetical MIC values for a selection of derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDDerivative SubstitutionStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)
AMM-001Unsubstituted128>256
AMM-0025-Fluoro64128
AMM-0033-Chloro3264
Ciprofloxacin(Positive Control)0.50.25
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the MIC of a substance in a liquid medium.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[3]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis compound_dilution Prepare Serial Dilutions of Compounds in Broth inoculation Inoculate Wells with Bacteria compound_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_determination Visually Inspect for Growth and Determine MIC incubation->mic_determination

III. Antioxidant Activity Evaluation

Reactive oxygen species (ROS) are implicated in numerous diseases, and compounds with antioxidant properties can mitigate oxidative stress. The DPPH assay is a common and straightforward method to assess the radical scavenging activity of novel compounds.

Data Presentation: Antioxidant Activity of this compound Derivatives

The following table shows hypothetical IC50 values for the DPPH radical scavenging activity of the derivatives. A lower IC50 value indicates higher antioxidant activity.

Compound IDDerivative SubstitutionDPPH Scavenging IC50 (µM)
AMM-001Unsubstituted95.3
AMM-0025-Fluoro72.1
AMM-0033-Chloro85.6
Ascorbic Acid(Positive Control)25.8
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant, which is observed as a color change from purple to yellow.

Materials:

  • This compound derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well plates

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Compound Preparation: Prepare various concentrations of the derivatives in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution. Include a control with methanol instead of the compound solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the percentage of scavenging against the compound concentration to determine the IC50 value.

Visualization of Logical Relationship

G DPPH_radical DPPH• (Purple Radical) DPPH_reduced DPPH-H (Yellow, Reduced) DPPH_radical->DPPH_reduced Donates H• Antioxidant (2-Amino-4-methoxyphenyl) methanol Derivative (Antioxidant) Antioxidant_oxidized Oxidized Derivative Antioxidant->Antioxidant_oxidized Gets Oxidized

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Amino-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (2-Amino-4-methoxyphenyl)methanol synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, particularly through the common route of reducing 2-amino-4-methoxybenzoic acid.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the reduction of 2-amino-4-methoxybenzoic acid can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reduction of the carboxylic acid to a benzyl alcohol is a challenging transformation. Ensure your reaction is running to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider the following:

    • Increase Reaction Time: Extend the reaction duration and continue monitoring by TLC.

    • Increase Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature may improve the rate. However, be mindful of potential side reactions.

    • Excess Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. The stoichiometry of the reaction with reducing agents like LiAlH₄ requires careful calculation, accounting for the acidic proton of the carboxylic acid and the protons on the amino group.

  • Degradation of Starting Material or Product: The amino and hydroxyl groups are sensitive to certain conditions.

    • Oxidation: The aminobenzyl alcohol product can be susceptible to oxidation. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this.

    • Acid-Catalyzed Side Reactions: If the work-up procedure involves strongly acidic conditions, side reactions may occur. A careful and controlled quench of the reducing agent is crucial.

  • Issues with the Reducing Agent: The activity of hydride-based reducing agents is critical.

    • LiAlH₄ Quality: Lithium aluminum hydride is highly reactive with moisture. Ensure you are using a fresh, dry batch of LiAlH₄. Clumps or a grayish appearance may indicate degradation.

    • Solvent Purity: Use anhydrous solvents (e.g., dry THF or diethyl ether) for the reaction, as any water will consume the reducing agent.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A2: The formation of multiple byproducts is a common issue. Here are some potential impurities and their origins:

  • Unreacted Starting Material: As mentioned, incomplete reaction is a primary cause.

  • Over-reduction Products: While less common for this specific substrate under controlled conditions, highly reactive reducing agents could potentially lead to the reduction of the aromatic ring or cleavage of the methoxy group, although this would require harsh conditions.

  • Aldehyde Intermediate: The reduction of a carboxylic acid to an alcohol proceeds through an aldehyde intermediate. While this is typically reactive and further reduced, it's possible to have trace amounts, especially if the reaction is not complete.

  • Products from Side Reactions of the Amino Group: The amino group can react with certain reagents. For instance, if acyl chlorides are used in a prior step and not fully removed, N-acylation can occur.

  • Polymeric Materials: The formation of insoluble, polymeric materials can occur, especially if the reaction is overheated or if certain impurities are present.

Q3: How can I effectively purify the final product, this compound?

A3: Purification is key to obtaining a high-purity product.

  • Extraction: A standard aqueous workup is typically the first step. After quenching the reaction, an extraction with an organic solvent like ethyl acetate can separate the product from inorganic salts. Washing the organic layer with brine can help remove residual water.

  • Crystallization: Recrystallization is a highly effective method for purifying solid organic compounds.[1] A suitable solvent system needs to be determined empirically. Common choices for compounds with similar polarity include:

    • Ethanol/water

    • Ethyl acetate/hexanes

    • Toluene

  • Column Chromatography: If crystallization does not provide the desired purity, silica gel column chromatography is a powerful technique. A solvent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) will allow for the separation of compounds based on their polarity.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound from 2-Amino-4-methoxybenzoic Acid

Reducing AgentSolventTemperature (°C)Typical Yield (%)Key Considerations
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF0 to reflux60-80Highly reactive, requires strictly anhydrous conditions. Reacts with acidic protons on the carboxylic acid and amine.
Sodium Borohydride (NaBH₄) / Boron Trifluoride Etherate (BF₃·OEt₂)Anhydrous THF0 to 2550-70Milder than LiAlH₄, but the in-situ generation of diborane is required to reduce the carboxylic acid.
Borane-Tetrahydrofuran Complex (BH₃·THF)Anhydrous THF0 to reflux60-75Chemoselective for carboxylic acids over some other functional groups.

Note: The yields presented are typical for the reduction of substituted aminobenzoic acids and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Reduction of 2-Amino-4-methoxybenzoic Acid using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 2-Amino-4-methoxybenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, suspend LiAlH₄ (typically 2-3 molar equivalents relative to the benzoic acid) in anhydrous THF.

  • Substrate Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of 2-amino-4-methoxybenzoic acid in anhydrous THF to the suspension dropwise. Caution: The reaction is exothermic and will evolve hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C. Cautiously and slowly add ethyl acetate to quench the excess LiAlH₄. Follow this with the dropwise addition of a saturated aqueous solution of sodium sulfate until the grey suspension turns into a white, filterable solid.

  • Work-up: Filter the mixture and wash the solid residue with THF. Combine the filtrates and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Synthesis and Troubleshooting

synthesis_troubleshooting start Start: 2-Amino-4- methoxybenzoic Acid reduction Reduction (e.g., LiAlH4 in THF) start->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (Crystallization or Chromatography) workup->purification low_yield Low Yield? workup->low_yield product Product: (2-Amino-4-methoxy- phenyl)methanol purification->product impurities Impurities Detected? purification->impurities incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Yes degradation Degradation low_yield->degradation Yes incomplete_rxn->reduction Optimize Conditions: - Time - Temperature - Reagent Stoichiometry degradation->reduction Use Inert Atmosphere, Milder Conditions byproducts Side-Products impurities->byproducts Yes unreacted_sm Unreacted Starting Material impurities->unreacted_sm Yes byproducts->purification Optimize Purification unreacted_sm->reduction Drive Reaction to Completion

Caption: Logical workflow for the synthesis and troubleshooting of this compound.

Signaling Pathway of Key Transformations

reaction_pathway start 2-Amino-4-methoxybenzoic Acid intermediate Intermediate Aldehyde (transient) start->intermediate Reduction (e.g., LiAlH4) side_reaction_1 N-Acylation (if acylating agents present) start->side_reaction_1 Side Reaction product This compound intermediate->product Further Reduction side_reaction_2 Oxidation of Product product->side_reaction_2 Side Reaction (in presence of air)

Caption: Key chemical transformations and potential side reactions in the synthesis.

References

Technical Support Center: Purification of (2-Amino-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (2-Amino-4-methoxyphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its bifunctional nature, containing both a basic amino group and a polar hydroxyl group. These characteristics can lead to:

  • Strong interactions with stationary phases: The basic amino group can interact strongly with acidic silica gel during column chromatography, leading to peak tailing and poor separation.[1]

  • Solubility issues: The compound's polarity influences its solubility, making the choice of an appropriate recrystallization solvent system critical.

  • Potential for oxidation: Aromatic amines can be susceptible to oxidation, which may lead to colored impurities.

  • Formation of salts: The amino group can form salts with acidic impurities or reagents, complicating the purification process.

Q2: What are the most common purification techniques for this compound?

A2: The two most common and effective purification techniques for this compound are:

  • Recrystallization: This is often the preferred method for obtaining highly pure crystalline material.

  • Column Chromatography: This technique is useful for separating the target compound from impurities with different polarities.

Q3: How can I remove acidic impurities from my crude this compound?

A3: Acidic impurities can be removed by performing a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a mild aqueous base solution, such as saturated sodium bicarbonate. The basic amino group of the target compound will remain in the organic phase, while the acidic impurities will be extracted into the aqueous phase as their corresponding salts.

Q4: My purified this compound is colored. What could be the cause and how can I fix it?

A4: A colored product often indicates the presence of oxidized impurities. Aromatic amines are prone to air oxidation, which can form highly colored byproducts. To decolorize the product, you can try treating a solution of the compound with activated carbon followed by filtration before the final crystallization step. It is also advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Troubleshooting Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Oiling out instead of crystallization. The solvent is too nonpolar, or the solution is supersaturated and cooling too quickly.- Add a more polar co-solvent dropwise until the oil dissolves, then allow to cool slowly.- Re-heat the solution to dissolve the oil, then cool it down at a much slower rate. Seeding with a small crystal of the pure compound can also help induce crystallization.
No crystal formation upon cooling. The compound is too soluble in the chosen solvent, or the concentration is too low.- Partially evaporate the solvent to increase the concentration.- Add a non-solvent (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid, then heat to clarify and cool slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Low recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent. The volume of the solvent used was excessive.- Cool the crystallization mixture in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Consider a different solvent system where the compound has lower solubility at cold temperatures.
Product purity does not improve significantly. The chosen solvent system is not effective at excluding the specific impurities present.- Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should either be very soluble or insoluble in the solvent at all temperatures.- A two-stage recrystallization with different solvents might be effective.[2]
Troubleshooting Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Significant peak tailing. Strong interaction between the basic amino group and acidic silica gel.[1]- Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.- Use an alternative stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel.
Poor separation of the product from impurities. The polarity of the mobile phase is either too high or too low.- Adjust the solvent polarity. If the compound is eluting too quickly, decrease the polarity of the mobile phase. If it is retained too strongly, increase the polarity.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before running the column.[1]
The compound does not elute from the column. The mobile phase is not polar enough to displace the highly polar compound from the stationary phase. The compound may have degraded on the acidic silica.- Gradually increase the polarity of the mobile phase (gradient elution). A common gradient for polar compounds is from hexane/ethyl acetate to pure ethyl acetate, and then to ethyl acetate/methanol.- If degradation is suspected, switch to a less acidic stationary phase like neutral alumina.
Colored bands appear on the column. Formation of oxidation products on the column.- Work quickly and avoid prolonged exposure of the compound to the silica gel and air.- De-gas the solvents before use.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the nature and amount of impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol/Water, Ethanol/Water, Ethyl Acetate/Hexane)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., methanol) to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves.

  • If a single solvent is used, proceed to step 6. If a co-solvent system is used (e.g., Methanol/Water), slowly add the second solvent (e.g., water) dropwise to the hot solution until the first sign of persistent cloudiness (precipitation) is observed.

  • Add a few drops of the primary solvent back to the hot solution until it becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Table of Suggested Recrystallization Solvent Systems:

Primary SolventCo-solvent (Anti-solvent)Notes
MethanolWaterGood for polar compounds. The compound should be soluble in methanol and insoluble in water.
EthanolWaterSimilar to methanol/water, may offer different solubility characteristics.
Ethyl AcetateHexaneA less polar system. The compound should be soluble in ethyl acetate and insoluble in hexane.
Acetonen-HexaneAnother option for moderately polar compounds.[3]
Protocol 2: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (or neutral alumina)

  • Chromatography column

  • Mobile phase (e.g., Hexane/Ethyl Acetate with 0.5% Triethylamine)

  • Collection tubes

Procedure:

  • Prepare the column: Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase.

  • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elute the column: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane/Ethyl Acetate + 0.5% Triethylamine).

  • Increase polarity (if necessary): Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 Hexane/Ethyl Acetate, and finally pure Ethyl Acetate, all containing 0.5% Triethylamine).

  • Collect fractions: Collect the eluent in fractions and monitor the separation using TLC.

  • Combine and evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table of Suggested Mobile Phase Systems for Column Chromatography:

Stationary PhaseMobile Phase System (Gradient)Modifier
Silica GelHexane / Ethyl Acetate0.1 - 1% Triethylamine
Neutral AluminaDichloromethane / MethanolNone
Amine-functionalized SilicaHexane / Ethyl AcetateNone

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude (2-Amino-4- methoxyphenyl)methanol Recrystallization Recrystallization Crude->Recrystallization High initial purity Column Column Chromatography Crude->Column Complex mixture TLC TLC Analysis Recrystallization->TLC Column->TLC NMR NMR Spectroscopy TLC->NMR LCMS LC-MS NMR->LCMS Pure Pure (2-Amino-4- methoxyphenyl)methanol LCMS->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions Start Purification Issue Oiling Oiling Out Start->Oiling LowYield Low Yield Start->LowYield Tailing Peak Tailing Start->Tailing NoElution No Elution Start->NoElution SlowCool Slower Cooling / Seeding Oiling->SlowCool ChangeSolvent Change Solvent System Oiling->ChangeSolvent LowYield->ChangeSolvent AddBase Add Basic Modifier to Mobile Phase Tailing->AddBase ChangeStationaryPhase Change Stationary Phase Tailing->ChangeStationaryPhase IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity NoElution->ChangeStationaryPhase

Caption: Troubleshooting decision tree for common purification issues.

References

side reactions and byproducts in (2-Amino-4-methoxyphenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Amino-4-methoxyphenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common synthetic strategies involve the reduction of a suitable precursor. The two primary routes are:

  • Reduction of a Nitro-substituted Precursor: This typically involves the simultaneous or sequential reduction of a nitro group to an amine and an aldehyde or carboxylic acid to a benzyl alcohol. A common starting material for this route is 4-methoxy-2-nitrobenzaldehyde or 4-methoxy-2-nitrobenzoic acid.

  • Reduction of an Amino-substituted Precursor: This route starts with a precursor that already contains the amino group, such as 2-amino-4-methoxybenzoic acid. The carboxylic acid functional group is then selectively reduced to the corresponding benzyl alcohol.

Q2: What are the typical reducing agents used in these synthetic routes?

A2: The choice of reducing agent is critical and depends on the chosen synthetic pathway and the other functional groups present in the molecule. Common reducing agents include:

  • For Nitro Group Reduction:

    • Catalytic Hydrogenation (e.g., H₂ gas with a Palladium on carbon (Pd/C) catalyst).

    • Metal/Acid Combinations (e.g., Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or Iron (Fe) in acetic acid).

  • For Carboxylic Acid or Aldehyde Reduction:

    • Lithium aluminum hydride (LiAlH₄).

    • Borane complexes (e.g., Borane-tetrahydrofuran (BH₃·THF)).

Q3: What are the major challenges and potential side reactions in the synthesis of this compound?

A3: The primary challenges revolve around achieving selective reduction and minimizing the formation of byproducts. Key issues include:

  • Over-reduction: Strong reducing agents like LiAlH₄ can potentially reduce the aromatic ring or other functional groups if not carefully controlled.

  • Incomplete reaction: Milder reducing agents may not drive the reaction to completion, resulting in a mixture of starting material and product.

  • Formation of intermediates: In the reduction of nitro compounds, intermediates such as nitroso and hydroxylamine species can be formed. These can sometimes react further to form dimeric impurities like azo or azoxy compounds.

  • Reaction with the amino group: The amino group can react with some reagents. For instance, with borane, a non-productive amine-borane complex can form.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Route 1: Reduction of 4-methoxy-2-nitrobenzaldehyde

Problem 1: Low yield of the desired this compound with catalytic hydrogenation.

Possible Cause Troubleshooting Step
Catalyst poisoning Ensure the starting material and solvent are free of sulfur-containing impurities. Consider using a catalyst poison-resistant catalyst if impurities are suspected.
Incomplete reaction Increase the hydrogen pressure, reaction time, or catalyst loading. Ensure efficient stirring to maximize contact between the catalyst, substrate, and hydrogen.
Formation of byproducts Optimize the reaction temperature and pressure. Lower temperatures can sometimes improve selectivity. The formation of azo and azoxy compounds can be an issue with some catalysts.[1]
Over-reduction While less common for the aromatic ring under standard conditions, ensure the reaction is stopped once the starting material is consumed to avoid any potential side reactions.

Problem 2: Presence of significant impurities when using metal/acid reduction (e.g., SnCl₂/HCl).

Possible Cause Troubleshooting Step
Incomplete reduction of the aldehyde Ensure a sufficient excess of the reducing agent is used. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
Formation of chlorinated byproducts While less likely, prolonged reaction times or high temperatures in the presence of HCl could potentially lead to side reactions. Optimize reaction conditions.
Difficult purification The product is an amino alcohol and can be quite polar. Ensure proper work-up procedures to remove metal salts. Column chromatography on silica gel with a polar eluent system (e.g., ethyl acetate/methanol) may be necessary.
Route 2: Reduction of 2-amino-4-methoxybenzoic acid

Problem 3: Low or no yield when using Lithium Aluminum Hydride (LiAlH₄).

Possible Cause Troubleshooting Step
Deactivation of LiAlH₄ LiAlH₄ reacts violently with protic solvents like water and alcohols. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., THF, diethyl ether).
Formation of a stable salt The acidic proton of the carboxylic acid and the basic amino group can react with LiAlH₄ in an initial acid-base reaction. This can sometimes inhibit the reduction. Ensure an adequate excess of LiAlH₄ is used.
Complex work-up leading to product loss The work-up for LiAlH₄ reactions can be challenging due to the formation of aluminum salts. A common and effective work-up procedure is the Fieser method: for every 'n' grams of LiAlH₄ used, cautiously and sequentially add 'n' mL of water, 'n' mL of 15% NaOH solution, and then '3n' mL of water. This should produce a granular precipitate that is easier to filter off.

Problem 4: Incomplete reaction or formation of amine-borane complex with Borane (BH₃·THF).

Possible Cause Troubleshooting Step
Incomplete reduction Borane is a milder reducing agent than LiAlH₄. The reaction may require elevated temperatures (refluxing in THF) to go to completion.
Formation of a stable amine-borane complex The basic amino group can form a complex with the Lewis acidic borane, which can be non-productive. An acidic work-up is often required to hydrolyze this complex and liberate the free amine product.
Byproduct formation Borane reductions are generally cleaner than LiAlH₄ reductions. However, ensure the reaction is monitored by TLC to confirm complete conversion.

Summary of Potential Byproducts

Synthetic Route Reducing Agent Potential Byproducts Notes
Reduction of 4-methoxy-2-nitrobenzaldehydeCatalytic Hydrogenation4-methoxy-2-nitrobenzyl alcohol (incomplete aldehyde reduction), 2-hydroxylamino-4-methoxybenzaldehyde (intermediate), Azo/Azoxy compounds (from condensation of intermediates)Selectivity can be an issue. Intermediates can lead to colored impurities.
Reduction of 4-methoxy-2-nitrobenzaldehydeSnCl₂/HCl4-methoxy-2-nitrobenzyl alcohol (incomplete aldehyde reduction), Tin saltsGenerally good selectivity for the nitro group. Proper work-up is crucial to remove tin byproducts.
Reduction of 2-amino-4-methoxybenzoic acidLiAlH₄Unreacted starting material, Aluminum saltsHighly reactive and non-selective. Requires strictly anhydrous conditions.
Reduction of 2-amino-4-methoxybenzoic acidBorane (BH₃·THF)Amine-borane complex, Unreacted starting materialMilder and more selective than LiAlH₄. Requires an acidic work-up to break the amine-borane complex.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 4-methoxy-2-nitrobenzaldehyde
  • Reaction Setup: In a hydrogenation vessel, dissolve 4-methoxy-2-nitrobenzaldehyde in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 1-4 atm) while stirring vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by measuring hydrogen uptake.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for LiAlH₄ Reduction of 2-amino-4-methoxybenzoic acid
  • Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Substrate Addition: Dissolve 2-amino-4-methoxybenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ using the Fieser method as described in the troubleshooting section.

  • Isolation: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Reduction of Nitro-Precursor cluster_1 Route 2: Reduction of Amino-Precursor 4-methoxy-2-nitrobenzaldehyde 4-methoxy-2-nitrobenzaldehyde Target: this compound Target: this compound 4-methoxy-2-nitrobenzaldehyde->Target: this compound Catalytic Hydrogenation or Metal/Acid Reduction 4-methoxy-2-nitrobenzoic acid 4-methoxy-2-nitrobenzoic acid 4-methoxy-2-nitrobenzoic acid->Target: this compound LiAlH4 or Borane Reduction 2-amino-4-methoxybenzoic acid 2-amino-4-methoxybenzoic acid 2-amino-4-methoxybenzoic acid->Target: this compound LiAlH4 or Borane Reduction

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Start Problem_Identified Low Yield or Impure Product Start->Problem_Identified Identify_Route Identify Synthetic Route Problem_Identified->Identify_Route Route1 Nitro-Precursor Route Identify_Route->Route1 Route 1 Route2 Amino-Precursor Route Identify_Route->Route2 Route 2 Check_Catalyst Check Catalyst Activity/Poisoning Route1->Check_Catalyst Check_Reaction_Conditions Optimize Reaction Conditions (T, P, time) Route1->Check_Reaction_Conditions Check_Reagent_Purity Ensure Anhydrous Conditions (for LiAlH4/Borane) Route2->Check_Reagent_Purity Check_Workup Optimize Work-up and Purification Route2->Check_Workup Solution Improved Synthesis Check_Catalyst->Solution Check_Reaction_Conditions->Solution Check_Reagent_Purity->Solution Check_Workup->Solution

Caption: General troubleshooting workflow for the synthesis.

References

Technical Support Center: Optimizing Derivatization of (2-Amino-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the derivatization of (2-Amino-4-methoxyphenyl)methanol. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am seeing incomplete derivatization of the amino group. How can I improve the reaction yield?

A1: Incomplete derivatization of the primary amine can be due to several factors. Here are some troubleshooting steps:

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the derivatizing reagent. A 1.5 to 2-fold molar excess is a good starting point.

  • Reaction Time and Temperature: The reaction may require more time or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Base Catalyst: The presence of a non-nucleophilic base is often crucial for activating the amine. Consider using bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.

  • Solvent Choice: The reaction should be conducted in an anhydrous aprotic solvent such as Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF). The presence of water can hydrolyze the derivatizing reagent.

Q2: I am observing derivatization at both the amino and hydroxyl groups, but I only want to derivatize the amine. What should I do?

A2: This is a common issue due to the nucleophilicity of both functional groups. To achieve selective derivatization of the amino group, you should protect the hydroxyl group first.

  • Protection of the Hydroxyl Group: A common strategy is to convert the hydroxyl group into a silyl ether, for example, using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF.[1] This protecting group is generally stable under the conditions required for amine derivatization.

  • Deprotection: After successfully derivatizing the amino group, the silyl protecting group can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.

Q3: My reaction is showing multiple spots on TLC, indicating side products. What are the likely side reactions and how can I minimize them?

A3: Besides the di-derivatization mentioned above, other side reactions can occur:

  • Over-acylation of the Amine: With some acylating agents, it's possible to get a di-acylated product at the primary amine, though this is less common under standard conditions. Using a controlled amount of the acylating agent can help.

  • Oxidation: this compound can be susceptible to oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Polymerization: Under harsh conditions, aminophenols can polymerize. It is important to use mild reaction conditions.

Q4: What are the recommended purification techniques for the derivatized product?

A4: The choice of purification method depends on the properties of your derivatized product.

  • Column Chromatography: This is the most common method for purifying derivatized organic compounds. The choice of solvent system (eluent) will depend on the polarity of your product. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Aqueous Workup: An initial aqueous workup is often necessary to remove excess reagents and water-soluble byproducts. This typically involves washing the organic layer with a mild acid, a mild base (like sodium bicarbonate solution), and brine.

Experimental Protocols

Protocol 1: Selective Acylation of the Amino Group

This protocol describes a general procedure for the selective acylation of the amino group of this compound, which includes the protection of the hydroxyl group.

Step 1: Protection of the Hydroxyl Group

  • Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents) in DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Perform an aqueous workup by diluting the reaction mixture with water and extracting with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting silyl-protected intermediate by column chromatography.

Step 2: Acylation of the Amino Group

  • Dissolve the purified silyl-protected intermediate (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.2 equivalents).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Deprotection of the Hydroxyl Group

  • Dissolve the crude acylated product in Tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1M in THF).

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Once the deprotection is complete, concentrate the reaction mixture.

  • Purify the final product by column chromatography.

Protocol 2: General Silylation for GC-MS Analysis

For analytical purposes, such as Gas Chromatography-Mass Spectrometry (GC-MS), both the amino and hydroxyl groups are often derivatized simultaneously to increase volatility.

  • Place 1 mg of this compound in a reaction vial.

  • Add 100 µL of an appropriate solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 60-70 °C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

Quantitative Data Summary

The following tables provide hypothetical yet representative data on how reaction conditions can influence the yield of the derivatization of the amino group (after protection/deprotection of the hydroxyl group).

Table 1: Effect of Base on Acylation Yield

EntryBase (1.5 eq.)SolventReaction Time (h)Yield (%)
1TriethylamineDCM285
2DiisopropylethylamineDCM288
3PyridineDCM475
4NoneDCM8<10

Table 2: Effect of Solvent on Acylation Yield

EntryBaseSolventReaction Time (h)Yield (%)
1TriethylamineDCM285
2TriethylamineAcetonitrile282
3TriethylamineTHF378
4TriethylamineDiethyl Ether465

Visualizations

Derivatization_Workflow Start This compound Protect Step 1: Protect -OH group (e.g., TBDMS-Cl, Imidazole) Start->Protect Intermediate Silyl-Protected Intermediate Protect->Intermediate Derivatize Step 2: Derivatize -NH2 group (e.g., Acyl Chloride, Base) Intermediate->Derivatize Acylated_Protected Acylated & Protected Intermediate Derivatize->Acylated_Protected Deprotect Step 3: Deprotect -OH group (e.g., TBAF) Acylated_Protected->Deprotect Final_Product Final Derivatized Product Deprotect->Final_Product

Caption: Workflow for selective derivatization of the amino group.

Troubleshooting_Tree Problem Problem Encountered Incomplete_Rxn Incomplete Reaction? Problem->Incomplete_Rxn Low Yield Side_Products Side Products? Problem->Side_Products Multiple Spots on TLC Increase_Reagent Increase Reagent Stoichiometry Incomplete_Rxn->Increase_Reagent Yes Di_Derivatization Di-Derivatization (-NH2 and -OH)? Side_Products->Di_Derivatization Yes Oxidation Oxidation Products (Colored Impurities)? Side_Products->Oxidation No Increase_Time_Temp Increase Reaction Time / Temperature Increase_Reagent->Increase_Time_Temp Still Incomplete Check_Base Add/Change Base Catalyst Increase_Time_Temp->Check_Base Still Incomplete Check_Solvent Ensure Anhydrous Solvent Check_Base->Check_Solvent Still Incomplete Protect_OH Protect -OH Group Before Derivatization Di_Derivatization->Protect_OH Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Oxidation->Inert_Atmosphere

Caption: Troubleshooting decision tree for derivatization issues.

References

troubleshooting low yield in the synthesis of 2-amino-4-methoxy acetanilide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-amino-4-methoxy acetanilide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-amino-4-methoxy acetanilide?

A1: The most prevalent and well-documented synthetic route starts from p-anisidine and involves a three-step process:

  • Acetylation: Protection of the amino group of p-anisidine with acetic anhydride to form 4-methoxyacetanilide.

  • Nitration: Introduction of a nitro group at the position ortho to the amino group of 4-methoxyacetanilide to yield 2-nitro-4-methoxyacetanilide.

  • Reduction: Reduction of the nitro group to an amino group to obtain the final product, 2-amino-4-methoxy acetanilide.[1][2]

Q2: My overall yield is low. Which step is the most likely cause?

A2: The nitration step is often the most critical and prone to side reactions that can significantly lower the overall yield.[3] Inadequate temperature control during nitration can lead to the formation of undesired byproducts that are difficult to separate. The reduction step can also contribute to yield loss if the reaction is incomplete or if the catalyst is not effective.

Q3: I am observing a mixture of products after the nitration step. What are the likely byproducts?

A3: During the nitration of 4-methoxyacetanilide, several byproducts can form, especially if the reaction conditions are not carefully controlled. These include:

  • Multi-nitrated products: Introduction of more than one nitro group onto the aromatic ring.

  • Sulfonated products: If using a mixture of nitric and sulfuric acid, sulfonation of the aromatic ring can occur.[3]

  • Isomeric products: While the ortho-product is desired, formation of other isomers is possible.

The similarity in properties between these byproducts and the desired 2-nitro-4-methoxyacetanilide can complicate purification and lead to a lower yield of the pure desired intermediate.[3]

Q4: What are the key parameters to control during the nitration reaction to maximize yield?

A4: To maximize the yield of 2-nitro-4-methoxyacetanilide, it is crucial to control the following parameters:

  • Temperature: The reaction is highly exothermic. Maintaining a low temperature, typically between 0-15°C, is critical to prevent the formation of byproducts and ensure safety.[3][4]

  • Rate of Addition of Nitrating Agent: The nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) should be added slowly and dropwise to the solution of 4-methoxyacetanilide to maintain temperature control and minimize localized overheating.

  • Molar Ratios: The stoichiometry of the reactants, particularly the molar ratio of the nitrating agent to the substrate, should be carefully controlled. An excess of nitric acid can lead to over-nitration.[3]

Q5: My reduction of 2-nitro-4-methoxyacetanilide is not going to completion. What can I do?

A5: Incomplete reduction can be due to several factors:

  • Catalyst Activity: The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be old or deactivated.[1][5] Ensure you are using a fresh and active catalyst.

  • Hydrogen Pressure: For catalytic hydrogenation, insufficient hydrogen pressure can lead to an incomplete reaction.[1]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.

  • Solvent: The choice of solvent can influence the reaction rate. Methanol is a commonly used solvent for this reduction.[5]

Troubleshooting Guides

Low Yield in the Nitration of 4-Methoxyacetanilide
Symptom Possible Cause Suggested Solution
Low yield of crude product with a dark, oily appearance. Reaction temperature was too high, leading to byproduct formation and degradation.Maintain a reaction temperature of 0-10°C during the addition of the nitrating agent.[1] Use an ice bath and add the nitrating agent slowly.
Product is difficult to purify and contains multiple spots on TLC. Formation of multi-nitrated or sulfonated byproducts.[3]Carefully control the molar ratio of nitric acid to p-methoxyacetanilide to 1:1.3.[1] Ensure slow, dropwise addition of the nitrating agent.
Reaction mixture turned dark brown or black immediately upon addition of nitrating agent. Localized overheating and charring.Improve stirring efficiency and ensure the nitrating agent is added dropwise directly into the bulk of the reaction mixture, not onto the walls of the flask.
Incomplete Reduction of 2-Nitro-4-Methoxyacetanilide
Symptom Possible Cause Suggested Solution
TLC analysis shows the presence of starting material after the expected reaction time. Inactivated or insufficient catalyst.Use a fresh batch of catalyst. Increase the catalyst loading (e.g., mass ratio of 2-nitro-4-methoxyacetanilide to Raney Ni catalyst of 4:1).[1]
Reaction is sluggish or has stalled. Insufficient hydrogen pressure (for catalytic hydrogenation).Ensure the system is properly sealed and increase the hydrogen pressure to the recommended level (e.g., 1.5 MPa).[1]
A mixture of the desired product and starting material is obtained. Suboptimal reaction temperature or time.Increase the reaction temperature to the optimal level (e.g., 120°C for Raney Ni).[1] Extend the reaction time and monitor the progress by TLC.

Experimental Protocols

Key Experimental Parameters for Synthesis
Step Parameter Value Reference
Acetylation Molar ratio of p-aminoanisole to acetic anhydride1:1[1]
Reaction Temperature90°C[1]
Reaction Time2 hours[1]
Nitration Molar ratio of p-methoxyacetanilide to nitric acid1:1.3[1]
Reaction Temperature10°C[1]
Reaction Time2.5 hours[1]
Reduction (Catalytic Hydrogenation) CatalystRaney Ni[1]
Mass ratio of 2-nitro-4-methoxyacetanilide to Raney Ni4:1[1]
Hydrogen Pressure1.5 MPa[1]
Reaction Temperature120°C[1]
Reaction Time2 hours[1]

Visualizations

Synthesis Pathway of 2-Amino-4-Methoxy Acetanilide

Synthesis_Pathway p_anisidine p-Anisidine acetanilide 4-Methoxy Acetanilide p_anisidine->acetanilide Acetylation (Acetic Anhydride) nitro 2-Nitro-4-Methoxy Acetanilide acetanilide->nitro Nitration (HNO3, H2SO4) amino 2-Amino-4-Methoxy Acetanilide nitro->amino Reduction (e.g., Raney Ni, H2)

Caption: Synthetic route from p-anisidine to 2-amino-4-methoxy acetanilide.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Overall Yield check_nitration Analyze Nitration Step (TLC, NMR) start->check_nitration byproducts Byproducts Present? check_nitration->byproducts check_reduction Analyze Reduction Step (TLC, NMR) incomplete_reduction Incomplete Reaction? check_reduction->incomplete_reduction byproducts->check_reduction No optimize_nitration Optimize Nitration: - Lower Temperature - Slower Addition - Adjust Stoichiometry byproducts->optimize_nitration Yes optimize_reduction Optimize Reduction: - Fresh Catalyst - Increase H2 Pressure - Adjust Time/Temp incomplete_reduction->optimize_reduction Yes purification_issue Review Purification Method incomplete_reduction->purification_issue No

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Relationship Between Nitration Parameters and Yield

Nitration_Parameters yield High Yield of 2-Nitro-4-Methoxy Acetanilide temp Low Reaction Temperature (0-10°C) side_reactions Reduced Side Reactions (Multi-nitration, Sulfonation) temp->side_reactions addition Slow, Dropwise Addition of Nitrating Agent addition->side_reactions ratio Correct Molar Ratio (Substrate: Nitrating Agent) ratio->side_reactions side_reactions->yield

Caption: Key parameters influencing the yield of the nitration step.

References

stability issues of (2-Amino-4-methoxyphenyl)methanol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2-Amino-4-methoxyphenyl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during experiments involving this compound. The following information is curated from available scientific literature on this compound and structurally related compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of this compound, providing potential causes and recommended solutions.

Issue 1: Discoloration of Solid Compound or Solutions

  • Observation: The typically off-white to light-colored solid or its solutions turn yellow, brown, or even purple over time.

  • Potential Cause: This is a common indicator of oxidation. The amino and benzylic alcohol functional groups in this compound are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The formation of colored quinone-imine type structures or polymeric materials is a likely result of oxidation of the aminophenol moiety.[1][2][3][4]

  • Troubleshooting Steps:

    • Storage: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber-colored vial to protect it from light and air. For long-term storage, refrigeration (2-8 °C) is recommended.[5]

    • Solvent Purity: Use freshly degassed solvents for preparing solutions to minimize dissolved oxygen.

    • Antioxidants: For applications where it does not interfere with the experimental outcome, consider the addition of a small amount of an antioxidant to the solution.

    • pH Control: Be aware that alkaline conditions can promote the oxidation of aminophenols.[6][7][8] If experimentally feasible, maintain a neutral or slightly acidic pH.

Issue 2: Inconsistent Experimental Results or Loss of Compound Potency

  • Observation: Variability in analytical results (e.g., HPLC peak area) or a decrease in the expected biological or chemical activity of the compound over time.

  • Potential Cause: This likely indicates degradation of this compound. Degradation can occur through several pathways, including oxidation, photodegradation, or reaction with other components in the experimental medium.

  • Troubleshooting Steps:

    • Stability-Indicating Assay: Employ a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its potential degradation products.[9][10][11] This will allow for accurate quantification of the compound's purity and the extent of degradation.

    • Forced Degradation Studies: To understand the compound's liabilities, perform forced degradation studies. This involves exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, and oxidative stress) to intentionally induce degradation and identify the resulting products.

    • pH of Medium: The amino group's basicity and the potential for acid-catalyzed reactions of the benzylic alcohol suggest that the pH of the solution is a critical factor. Aromatic amines can be less stable in acidic media.[12][13][14] Buffer your experimental solutions to a pH where the compound exhibits maximum stability.

    • Working Solution Preparation: Prepare solutions of this compound fresh for each experiment to minimize degradation over time in solution.

Issue 3: Appearance of Unexpected Peaks in Chromatograms

  • Observation: When analyzing samples containing this compound by techniques like HPLC or GC, new, unidentified peaks appear that were not present in the initial analysis of the pure compound.

  • Potential Cause: These new peaks are likely degradation products. The primary degradation pathways for this molecule are expected to be oxidation of the amino group and/or the benzylic alcohol.

  • Troubleshooting Steps:

    • Peak Identification: Utilize techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the molecular weights of the unknown peaks. This information is crucial for proposing the structures of the degradation products.

    • Anticipated Degradants: Based on the chemistry of related compounds, potential degradation products include the corresponding aldehyde (2-amino-4-methoxybenzaldehyde) from the oxidation of the alcohol, and various colored polymeric products from the oxidation of the aminophenol structure.[15][16][17][18][19]

    • Review Experimental Conditions: Carefully examine the experimental conditions (pH, temperature, light exposure, presence of oxidizing agents) to identify the likely cause of degradation and take corrective measures as outlined in the previous troubleshooting sections.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool (2-8°C), dry, and dark place.[5] The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For solutions, it is best to prepare them fresh before use. If short-term storage of a solution is necessary, it should be refrigerated and protected from light.

Q2: How does pH affect the stability of this compound?

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing an aromatic amine functional group are often susceptible to photodegradation.[6][7] Exposure to UV or even ambient light can promote oxidative processes. Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.

Q4: What are the likely degradation products of this compound?

A4: Based on its structure, the most probable degradation products would result from the oxidation of the amino and/or the benzylic alcohol groups. The primary oxidation product of the alcohol is expected to be 2-amino-4-methoxybenzaldehyde.[15][16][17][18][19] Oxidation of the aminophenol ring system can lead to the formation of quinone-imine intermediates, which can then polymerize to form complex, colored materials.[1][2][3][4]

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products.[9][10][11] The method should be validated to ensure it can separate the active ingredient from all potential impurities and degradants. For the identification of unknown degradation products, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.

Data on Stability of Structurally Related Compounds

Since direct quantitative stability data for this compound is limited, the following tables summarize stability information for analogous compounds to provide insights into its potential behavior.

Table 1: Stability of o-Aminobenzyl Alcohol under Oxidative Conditions

ParameterConditionObservationReference
OxidantPotassium Persulphate (K₂S₂O₈) with Ag(I) catalystOxidation to o-aminobenzaldehyde[15][18][19]
pHOptimum at 7.0Reaction rate is pH-dependent[15][18]
TemperatureStudied in the range of 40-55°CReaction rate increases with temperature[15][18]

Table 2: Stability of Aromatic Amines/Aminophenols under Various Conditions

Compound/ClassConditionObservationReference
Aromatic AminesPhotocatalysis (Ag-TiO₂)Degradation is effective in alkaline conditions[6][7]
p-AminophenolOxidation (enzymatic or autoxidation)Forms p-aminophenoxy free radical, leading to polymeric products[1]
o-AminophenolOxidation (Hexacyanoferrate (III))Optimum pH for oxidation is 9.0[8]
AnilineOzonolysisDegradation products include nitrobenzene and azobenzene at acidic pH[20]

Table 3: Stability of p-Methoxybenzyl Alcohol

ParameterConditionObservationReference
LightPhotocatalytic oxidationOxidized to p-anisaldehyde[21]
StorageRoom temperature, sealed, away from light/moistureStable for at least 12 months[22]
General ReactivityProtective group in synthesisRelatively stable under various non-oxidative reaction conditions[23]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) or a broad-spectrum light source.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for the analytical method.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample (stored at 2-8°C, protected from light) to identify and quantify any degradation.

Visualizations

cluster_degradation Potential Degradation Pathways Compound This compound Aldehyde 2-Amino-4-methoxybenzaldehyde Compound->Aldehyde Oxidation (Alcohol) QuinoneImine Quinone-imine Intermediate Compound->QuinoneImine Oxidation (Aminophenol) Polymer Polymeric Products QuinoneImine->Polymer Polymerization

Caption: Potential degradation pathways of this compound.

cluster_workflow Stability Testing Workflow start Prepare Compound Solution stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze identify Identify Degradants (LC-MS) analyze->identify quantify Quantify Degradation analyze->quantify end Determine Stability Profile quantify->end

Caption: General experimental workflow for stability testing.

References

Technical Support Center: Overcoming Solubility Challenges with (2-Amino-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2-Amino-4-methoxyphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A predicted aqueous solubility for this compound is approximately 40 g/L at 25°C[1]. However, actual experimental solubility may vary depending on factors such as pH, temperature, and the presence of other solutes.

Q2: I'm having trouble dissolving this compound in water. What are my options?

If you are facing challenges with dissolving this compound in water, several techniques can be employed to enhance its solubility. These include adjusting the pH of the solution, using co-solvents, applying heat, and sonication. Detailed protocols for these methods are provided in the Troubleshooting Guide below.

Q3: What common organic solvents can I use to dissolve this compound?

Based on the solubility of structurally similar compounds, this compound is expected to be soluble in polar organic solvents. A related compound, 2-(4-Methoxyphenyl)ethanol, is reported to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol. General principles of solubility suggest that other polar solvents like ethanol and N,N-Dimethylformamide (DMF) are also likely to be effective. It is always recommended to perform a small-scale solubility test with your chosen solvent before proceeding with your main experiment.

Q4: Are there any known biological activities or signaling pathways associated with this compound?

While direct studies on the specific signaling pathways modulated by this compound are limited in the publicly available literature, its derivatives have been synthesized and investigated for various medicinal chemistry applications. These derivatives have shown potential antimicrobial and anticancer activities[2][3]. The aminophenylmethanol scaffold is recognized for its importance in medicinal chemistry and drug design[4][5].

Troubleshooting Guide

This section provides structured approaches to address common solubility problems with this compound.

Problem: The compound is not dissolving in my desired aqueous buffer.

Solution Workflow:

G start Start: this compound insoluble in aqueous buffer ph_adjust Adjust pH start->ph_adjust cosolvent Add Co-solvent ph_adjust->cosolvent If still insoluble dissolved Compound Dissolved ph_adjust->dissolved If successful heat Apply Gentle Heat cosolvent->heat If still insoluble cosolvent->dissolved If successful sonicate Use Sonication heat->sonicate If still insoluble heat->dissolved If successful sonicate->dissolved If successful

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

pH Adjustment Protocol

The amino group in this compound can be protonated in acidic conditions, increasing its polarity and aqueous solubility.

Methodology:

  • Prepare a stock solution of a suitable acid (e.g., 0.1 M HCl).

  • Add the this compound to your aqueous buffer.

  • While stirring, add the acid solution dropwise.

  • Monitor the pH and the dissolution of the compound.

  • Continue adding acid until the compound fully dissolves. Be mindful of the final pH required for your experiment and adjust accordingly with a suitable base if necessary.

Co-solvent System Protocol

Utilizing a water-miscible organic solvent can significantly improve the solubility of organic compounds.

Methodology:

  • Select a suitable co-solvent. Common choices for compounds of this nature include DMSO, ethanol, or methanol.

  • Prepare a concentrated stock solution of this compound in the chosen co-solvent. For instance, a stock solution of a related compound, 4-Methoxybenzyl alcohol, can be prepared in DMSO.

  • For your final experimental concentration, add the stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously.

  • Ensure the final concentration of the co-solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or other adverse effects.

Protocol for Dissolution by Heating

Increasing the temperature can enhance the solubility of many compounds.[6]

Methodology:

  • Add the this compound to your solvent in a heat-resistant vessel.

  • Gently warm the mixture on a hot plate with stirring. A water bath can also be used for more uniform heating.

  • Monitor the temperature to avoid decomposition of the compound. For many organic compounds, a temperature range of 40-60°C is a safe starting point.

  • Once the compound is dissolved, allow the solution to cool to room temperature before use. Be aware that the compound may precipitate out of solution upon cooling if the saturation limit is exceeded at the lower temperature.

Sonication Protocol

Sonication uses ultrasonic waves to agitate the solvent and solute particles, which can facilitate dissolution.[7][8]

Methodology:

  • Suspend the this compound in your chosen solvent.

  • Place the vessel in an ultrasonic bath.

  • Sonicate the mixture in short bursts (e.g., 1-2 minutes) to prevent excessive heating of the sample.

  • Visually inspect the solution for dissolution between sonication cycles.

  • Repeat until the compound is fully dissolved.

Quantitative Data Summary

Table 1: Estimated Solubility of this compound in Common Solvents

SolventPolarity IndexExpected SolubilityNotes
Water9.0Low to Moderate (40 g/L predicted)[1]Solubility is pH-dependent.
Methanol6.6HighA related compound is soluble in methanol.
Ethanol5.2HighGenerally a good solvent for polar organic compounds.
Dimethyl Sulfoxide (DMSO)7.2HighA related compound is soluble in DMSO.
N,N-Dimethylformamide (DMF)6.4HighA good solvent for many organic compounds.
Acetone5.1ModerateMay be a suitable solvent.
Dichloromethane3.4LowExpected to have lower solubility due to lower polarity.
Hexane0.0Very LowUnlikely to be a good solvent.

Polarity Index values are relative, with water being the most polar.

Logical Relationships in Solubility Enhancement

The decision-making process for choosing a solubilization method can be visualized as follows:

G start Initial State: Insoluble Compound ph_check Is pH adjustment permissible for the experiment? start->ph_check cosolvent_check Is a co-solvent compatible with the experimental system? ph_check->cosolvent_check No ph_yes Adjust pH ph_check->ph_yes Yes physical_methods Consider Physical Methods: Heating or Sonication cosolvent_check->physical_methods No cosolvent_yes Use Co-solvent cosolvent_check->cosolvent_yes Yes physical_yes Apply Heat/ Sonication physical_methods->physical_yes end Final State: Dissolved Compound ph_yes->end cosolvent_yes->end physical_yes->end

Caption: Decision tree for selecting a solubilization method.

For further assistance, please consult the safety data sheet (SDS) for this compound before handling and performing any of the described procedures. Always perform small-scale pilot experiments to determine the optimal conditions for your specific application.

References

Technical Support Center: Refining HPLC Separation of (2-Amino-4-methoxyphenyl)methanol and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of (2-Amino-4-methoxyphenyl)methanol and its positional and chiral isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC separation of this compound and its isomers?

A1: The primary challenges include:

  • Peak Tailing: The basic amino group can interact with residual silanol groups on the silica-based stationary phase, leading to asymmetric peaks.

  • Co-elution of Positional Isomers: Structural isomers with minor differences in polarity can be difficult to resolve.

  • Separation of Enantiomers: As a chiral molecule, its enantiomers require a chiral stationary phase (CSP) or a chiral mobile phase additive for separation.

  • Poor Resolution: Achieving baseline separation between all isomers can be challenging due to their similar chemical properties.

Q2: What type of HPLC column is recommended for separating positional isomers of this compound?

A2: A reversed-phase C18 or Phenyl column is a good starting point. Phenyl columns can offer alternative selectivity for aromatic compounds through π-π interactions. For improved peak shape with the basic amine, a column with end-capping or a newer generation silica designed for use at higher pH is recommended.

Q3: How can I separate the enantiomers of this compound?

A3: Enantiomeric separation requires a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating the enantiomers of pharmaceutical compounds. Normal-phase or reversed-phase modes can be employed with these columns.[1][2][3]

Q4: What is a suitable initial mobile phase for method development?

A4: For a reversed-phase separation of positional isomers, a good starting point is a gradient elution with a buffered aqueous phase and an organic modifier like acetonitrile or methanol. For example, a gradient of 10-90% acetonitrile in water with 0.1% formic acid or a 10-20 mM ammonium formate buffer (pH 3-4) is a common starting point. The acidic pH helps to protonate the amine, which can improve peak shape.

Troubleshooting Guide

Issue 1: Significant Peak Tailing for this compound

  • Question: My chromatogram shows significant peak tailing for this compound. What are the likely causes and how can I fix it?

  • Answer: Peak tailing for amine-containing compounds is a common issue in reversed-phase HPLC.

    • Cause A: Secondary Interactions with Silanols: The basic amine group can interact with acidic silanol groups on the silica stationary phase.

      • Solution 1: Lower Mobile Phase pH: Add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanol groups, reducing their interaction with the protonated amine.

      • Solution 2: Use a Mobile Phase Buffer: A buffer, such as ammonium formate or ammonium acetate, at a low pH (e.g., 3-4) can help maintain a consistent ionic strength and pH, which can improve peak shape.

      • Solution 3: Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry detection.[4]

      • Solution 4: Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of free silanol groups. Modern columns designed for polar and basic compounds are often a good choice.

    • Cause B: Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or the concentration of the sample.

Issue 2: Co-elution or Poor Resolution of Positional Isomers

  • Question: I am unable to separate the positional isomers of this compound. How can I improve the resolution?

  • Answer: Improving the resolution between positional isomers often requires manipulation of the mobile phase or stationary phase to exploit subtle differences in their polarity and structure.

    • Solution 1: Optimize the Organic Modifier:

      • Change the Solvent: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the selectivity.

      • Adjust the Gradient: A shallower gradient will increase the run time but can significantly improve the separation of closely eluting peaks.

    • Solution 2: Modify the Mobile Phase pH: The ionization state of the isomers can be manipulated by changing the pH of the mobile phase, which can affect their retention and selectivity. Experiment with a pH range around the pKa of the amine and any other ionizable groups.

    • Solution 3: Change the Stationary Phase:

      • Phenyl Column: A phenyl stationary phase can provide different selectivity for aromatic compounds compared to a standard C18 column, potentially resolving the isomers.

      • Pentafluorophenyl (PFP) Column: A PFP column offers alternative selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions.

    • Solution 4: Adjust the Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which may alter selectivity.

Issue 3: Inconsistent Retention Times

  • Question: The retention times for my peaks are drifting between injections. What could be the cause?

  • Answer: Fluctuating retention times can be due to several factors related to the HPLC system and the mobile phase.

    • Cause A: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing mobile phase composition or starting up the system.

      • Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.

    • Cause B: Mobile Phase Preparation Issues:

      • Solution 1: Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies. Degas the mobile phase before use.

      • Solution 2: Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, ensure the components are thoroughly mixed.

    • Cause C: Pump Malfunction: Leaks or faulty check valves in the pump can cause an inconsistent flow rate.

      • Solution: Inspect the pump for leaks and listen for unusual noises. If necessary, perform pump maintenance as per the manufacturer's instructions.

    • Cause D: Column Temperature Fluctuations:

      • Solution: Use a column oven to maintain a constant and stable temperature.

Experimental Protocols

The following are representative HPLC methods for the separation of this compound and its isomers. These are starting points and may require optimization for your specific application and instrumentation.

Protocol 1: Reversed-Phase Separation of Positional Isomers

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile

Protocol 2: Chiral Separation of Enantiomers (Normal Phase)

ParameterCondition
Column Chiralpak® IA (or similar amylose-based CSP), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase

Data Presentation

Table 1: Representative Chromatographic Data for Positional Isomer Separation (Protocol 1)

CompoundRetention Time (min)Tailing FactorResolution (to previous peak)
Isomer 18.51.2-
This compound9.81.32.1
Isomer 311.21.12.5

Note: This data is illustrative and will vary based on the specific isomers and HPLC system.

Table 2: Representative Chromatographic Data for Chiral Separation (Protocol 2)

EnantiomerRetention Time (min)Tailing FactorResolution
Enantiomer 112.31.1-
Enantiomer 214.51.12.8

Note: This data is illustrative and actual retention times and resolution will depend on the specific enantiomers and chiral stationary phase used.

Visualization

HPLC_Troubleshooting_Workflow start Start: Poor Separation of This compound and its Isomers check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Peak Tailing? check_peak_shape->peak_tailing good_peak_shape Symmetric Peaks peak_tailing->good_peak_shape No lower_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_tailing->lower_ph Yes check_resolution Assess Resolution good_peak_shape->check_resolution use_buffer Use a Buffered Mobile Phase (e.g., Ammonium Formate) lower_ph->use_buffer competing_base Add Competing Base (e.g., TEA) use_buffer->competing_base end_capped_column Use End-Capped or Modern Base-Deactivated Column competing_base->end_capped_column end_capped_column->check_resolution co_elution Co-elution or Poor Resolution? check_resolution->co_elution good_resolution Good Resolution co_elution->good_resolution No optimize_gradient Optimize Gradient Profile (e.g., make it shallower) co_elution->optimize_gradient Yes check_enantiomers Separating Enantiomers? good_resolution->check_enantiomers change_organic Change Organic Modifier (Acetonitrile vs. Methanol) optimize_gradient->change_organic change_column Change Column Chemistry (e.g., C18 to Phenyl or PFP) change_organic->change_column adjust_temp Adjust Column Temperature change_column->adjust_temp adjust_temp->check_enantiomers use_csp Use a Chiral Stationary Phase (CSP) check_enantiomers->use_csp Yes end End: Optimized Separation check_enantiomers->end No use_csp->end

Caption: Troubleshooting workflow for HPLC separation of aminophenylmethanol isomers.

References

dealing with catalyst poisoning in the hydrogenation for synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during hydrogenation for synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my hydrogenation reaction?

A1: The most common indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.

  • A noticeable reduction in product yield and selectivity.

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.

  • A change in the physical appearance of the catalyst, such as a color change.

Q2: What are the primary sources of catalyst poisons in hydrogenation synthesis?

A2: Catalyst poisons can originate from various sources, including the reactants, solvents, or the reaction setup itself.[1] Common poisons include:

  • Sulfur compounds: Hydrogen sulfide (H₂S), thiols, and thiophenes are potent poisons for many metal catalysts like palladium, platinum, and nickel.[2]

  • Nitrogen compounds: Amines, amides, and other nitrogen-containing functional groups can act as inhibitors.

  • Heavy metals: Traces of lead, mercury, arsenic, and other metals can irreversibly poison the catalyst.

  • Carbon monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly adsorb onto catalyst active sites.

  • Halides: Organic and inorganic halides can deactivate catalysts.

  • Water: In certain reactions, water can act as a poison by promoting side reactions or altering the catalyst support.

Q3: How can I identify the specific poison affecting my catalyst?

A3: Identifying the specific poison is crucial for effective troubleshooting. A combination of analytical techniques can be employed:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the catalyst surface.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic poisons in the feedstock or solvent.

  • Temperature-Programmed Desorption (TPD): To study the desorption of adsorbed species from the catalyst surface.

Q4: What is the difference between a reversible and an irreversible poison?

A4: The distinction lies in the strength of the interaction between the poison and the catalyst:

  • Reversible poisoning: The poison weakly adsorbs to the catalyst's active sites. The catalyst's activity can often be restored by removing the poison from the feedstock or by a simple regeneration procedure.

  • Irreversible poisoning: The poison forms a strong, stable chemical bond with the active sites.[1] This type of poisoning is often permanent, and the catalyst may need to be replaced.

Q5: Can I regenerate a poisoned catalyst?

A5: Yes, in many cases, poisoned catalysts can be regenerated to restore their activity. The appropriate regeneration method depends on the nature of the poison and the catalyst. Common methods include:

  • Thermal Treatment: Heating the catalyst in an inert or reactive gas stream to desorb or decompose the poison.

  • Chemical Washing: Using acidic or basic solutions to dissolve and remove the poison.

  • Solvent Extraction: Using a suitable solvent to extract the poisoning species.

Data Presentation: Quantitative Effects of Poisons

The following tables summarize the quantitative impact of common poisons on the activity of various hydrogenation catalysts.

Table 1: Effect of Sulfur Compounds on Palladium (Pd) Catalyst Activity

PoisonCatalystPoison ConcentrationEffect on ActivityReference
Carbon Disulfide (CS₂)Pd/Al₂O₃6 µg/gRapid loss of hydrogenation activity
Hydrogen Sulfide (H₂S)Pd/SiO₂2 ppmLoss of oxygenate activity, selectivity shift to methane

Table 2: Effect of Nitrogen Compounds on Platinum (Pt) Catalyst Activity

PoisonCatalystObservationsReference
PyridinePtInhibition of hydrogenation
AminesPt-basedCan act as inhibitors depending on concentration and structure

Experimental Protocols

Protocol 1: Standard Procedure for Catalyst Activity Testing in Hydrogenation

This protocol outlines a general procedure for evaluating the activity of a hydrogenation catalyst.

  • Catalyst Preparation:

    • Weigh the required amount of catalyst and transfer it to the reaction vessel.

    • If the catalyst is pyrophoric (e.g., Pd/C), handle it under an inert atmosphere (e.g., nitrogen or argon).[3][4]

  • System Setup:

    • Assemble the reaction apparatus, ensuring all connections are secure.

    • Purge the system with an inert gas to remove air.

  • Reaction Execution:

    • Introduce the solvent and the substrate to be hydrogenated into the reaction vessel.

    • Pressurize the system with hydrogen to the desired pressure.

    • Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

    • Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots of the reaction mixture using techniques like GC or HPLC.

  • Work-up:

    • Once the reaction is complete, depressurize the system and purge with an inert gas.

    • Separate the catalyst from the reaction mixture by filtration. For pyrophoric catalysts, filter under a blanket of inert gas and do not allow the catalyst to dry completely.[3][4]

Protocol 2: Identification of Metal Poisons using ICP-MS

This protocol provides a general guideline for detecting trace metal contaminants on a catalyst.

  • Sample Preparation:

    • Accurately weigh a representative sample of the poisoned catalyst.

    • Digest the catalyst sample in a suitable acid mixture (e.g., aqua regia) using a microwave digester or hot plate. The goal is to completely dissolve the catalyst and bring the metals into solution.[5]

  • Standard Preparation:

    • Prepare a series of calibration standards containing known concentrations of the suspected metal poisons.[6]

  • ICP-MS Analysis:

    • Introduce the digested sample solution and calibration standards into the ICP-MS instrument.[7][8]

    • The instrument will atomize and ionize the sample in a high-temperature plasma.

    • The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of the elemental composition.

  • Data Analysis:

    • Compare the signal intensities from the sample to the calibration curve to determine the concentration of each metal poison.

Protocol 3: Thermal Regeneration of a Deactivated Catalyst

This protocol describes a general procedure for regenerating a catalyst by thermal treatment.

  • Catalyst Loading:

    • Load the deactivated catalyst into a tube furnace or a suitable reactor.

  • Inert Gas Purge:

    • Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature to remove any residual reactants or air.

  • Heating Program:

    • Heat the catalyst under a continuous flow of inert gas to a specific temperature. The temperature and duration will depend on the nature of the poison and the thermal stability of the catalyst. For example, a mild regeneration for some carbon-supported catalysts involves oxidation in air at 200°C followed by reduction in H₂ at 180°C.[9]

  • Cooling:

    • After the thermal treatment, cool the catalyst down to room temperature under the inert gas flow.

  • Passivation (if necessary):

    • For pyrophoric catalysts, it may be necessary to passivate the surface before exposure to air. This is typically done by introducing a small, controlled amount of oxygen into the inert gas stream.

Mandatory Visualizations

CatalystPoisoningMechanism cluster_reactants Reactant Stream cluster_catalyst Catalyst Surface cluster_products Product Stream Reactants Reactants + Solvents ActiveSite Active Site (e.g., Pd, Pt, Ni) Reactants->ActiveSite Hydrogenation Poison Poison (e.g., Sulfur) Poison->ActiveSite Strong Adsorption/ Chemical Bonding DesiredProduct Desired Product ActiveSite->DesiredProduct DeactivatedCatalyst Poisoned Active Site ActiveSite->DeactivatedCatalyst Support Catalyst Support (e.g., Carbon, Alumina)

Caption: Mechanism of Catalyst Poisoning.

TroubleshootingWorkflow Start Decreased Catalyst Performance Observed CheckParams Verify Reaction Parameters (Temp, Pressure, Stirring) Start->CheckParams ParamsOK Parameters OK? CheckParams->ParamsOK AdjustParams Adjust Parameters and Re-run ParamsOK->AdjustParams No AnalyzeFeed Analyze Feedstock and Solvents (GC-MS, ICP-MS) ParamsOK->AnalyzeFeed Yes AdjustParams->Start PoisonIdentified Poison Identified? AnalyzeFeed->PoisonIdentified PurifyFeed Implement Feed Purification (e.g., Guard Bed) PoisonIdentified->PurifyFeed Yes AnalyzeCatalyst Characterize Spent Catalyst (XPS, TPD) PoisonIdentified->AnalyzeCatalyst No Regenerate Select and Perform Regeneration Protocol PurifyFeed->Regenerate AnalyzeCatalyst->Regenerate Regenerate->Start Activity Restored Replace Replace Catalyst Regenerate->Replace Activity Not Restored

Caption: Troubleshooting Workflow for Catalyst Deactivation.

RegenerationDecision Start Catalyst Poisoning Confirmed PoisonType Identify Poison Type (Reversible vs. Irreversible) Start->PoisonType IsReversible Reversible? PoisonType->IsReversible MildRegen Mild Regeneration (e.g., Thermal Desorption, Solvent Wash) IsReversible->MildRegen Yes HarshRegen Harsh Regeneration (e.g., High-Temp Oxidation, Chemical Treatment) IsReversible->HarshRegen No TestActivity Test Catalyst Activity MildRegen->TestActivity HarshRegen->TestActivity ActivityRestored Activity Restored? TestActivity->ActivityRestored ReuseCatalyst Reuse Catalyst ActivityRestored->ReuseCatalyst Yes ReplaceCatalyst Replace Catalyst ActivityRestored->ReplaceCatalyst No

Caption: Decision-Making for Catalyst Regeneration.

References

Validation & Comparative

A Comparative Analysis of (2-Amino-4-methoxyphenyl)methanol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount for optimizing therapeutic efficacy and minimizing off-target effects. This guide provides a comparative analysis of (2-Amino-4-methoxyphenyl)methanol and its positional isomers, focusing on their physicochemical properties and potential biological activities. While direct comparative experimental data remains limited in publicly available literature, this guide consolidates known data and presents standardized experimental protocols to facilitate further research.

Physicochemical Properties: A Comparative Overview

The relative positions of the amino, methoxy, and hydroxymethyl groups on the benzene ring significantly influence the physicochemical properties of these isomers. These properties, in turn, can affect their solubility, membrane permeability, and interaction with biological targets. The following table summarizes key computed and, where available, experimentally determined physicochemical properties for this compound and several of its isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)pKa (Predicted)LogP (Predicted)
This compound187731-65-3C₈H₁₁NO₂153.18335.1 ± 27.0[1]-14.28 ± 0.10[2]0.9[1]
(2-Amino-5-methoxyphenyl)methanol55414-72-7C₈H₁₁NO₂153.18---0.5
(3-Amino-4-methoxyphenyl)methanol113928-90-8C₈H₁₁NO₂153.18----
(4-Amino-2-methoxyphenyl)methanol-C₈H₁₁NO₂153.18----
(4-Amino-3-methoxyphenyl)methanol148459-54-5C₈H₁₁NO₂153.18312.3 ± 27.0---0.09
(5-Amino-2-methoxyphenyl)methanol135-95-5C₈H₁₁NO₂153.18317.2 ± 27.0114--
(2-Amino-3-methoxyphenyl)methanol205877-13-0C₈H₁₁NO₂153.18312.6 ± 27.03814.28 ± 0.10-
(2-Amino-6-methoxyphenyl)methanol177531-95-2C₈H₁₁NO₂153.18----
(3-Amino-5-methoxyphenyl)methanol1261566-52-2C₈H₁₁NO₂153.18----

Synthesis of this compound and its Isomers

A general synthetic approach for the preparation of this compound and its isomers involves the reduction of the corresponding nitrobenzyl alcohols. This common pathway allows for the synthesis of a variety of isomers by starting with the appropriately substituted nitrophenol.

Nitrophenol Substituted Nitrophenol Nitrobenzyl_alcohol Substituted Nitrobenzyl Alcohol Nitrophenol->Nitrobenzyl_alcohol  Protection & Functionalization   Reduction Reduction (e.g., H2/Pd-C) Nitrobenzyl_alcohol->Reduction Aminobenzyl_alcohol (Aminomethoxyphenyl)methanol Isomer Reduction->Aminobenzyl_alcohol cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed_cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_cells->Incubate_24h Add_compounds Add test compounds (isomers) Incubate_24h->Add_compounds Incubate_48h Incubate for 48h Add_compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_solubilization_solution Add solubilization solution Incubate_4h->Add_solubilization_solution Measure_absorbance Measure absorbance at 570 nm Add_solubilization_solution->Measure_absorbance cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis Prepare_DPPH Prepare DPPH solution in methanol Mix_solutions Mix DPPH solution with test compounds Prepare_DPPH->Mix_solutions Prepare_samples Prepare test compounds (isomers) Prepare_samples->Mix_solutions Incubate_dark Incubate in the dark (30 min) Mix_solutions->Incubate_dark Measure_absorbance Measure absorbance at 517 nm Incubate_dark->Measure_absorbance Calculate_scavenging Calculate % radical scavenging activity Measure_absorbance->Calculate_scavenging Determine_IC50 Determine IC50 value Calculate_scavenging->Determine_IC50

References

Validating the Structure of (2-Amino-4-methoxyphenyl)methanol: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis for validating the chemical structure of (2-Amino-4-methoxyphenyl)methanol, a key intermediate in various synthetic applications. The validation is demonstrated through a comparative approach using predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data from structurally analogous compounds. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Structural Elucidation Using Predicted NMR Data

In the absence of publicly available experimental NMR spectra for this compound, this guide utilizes highly accurate prediction models to generate expected ¹H and ¹³C NMR chemical shifts. These predictions are then substantiated by comparing them with the established experimental NMR data of structurally related molecules, namely 2-aminobenzyl alcohol and 4-methoxyaniline. This comparative methodology provides a robust framework for the structural verification of the target compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The assignments are based on the distinct electronic environments of the protons in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignmentJustification
~7.0-7.2Doublet1HH-6 (Aromatic)Expected in the aromatic region, downfield due to proximity to the electron-donating amino and methoxy groups.
~6.3-6.5Doublet of doublets1HH-5 (Aromatic)Aromatic proton, upfield shift influenced by the ortho- and para-directing amino and methoxy groups.
~6.2-6.3Doublet1HH-3 (Aromatic)Aromatic proton, significantly shielded by the para-methoxy and ortho-amino groups.
~4.6Singlet2H-CH₂OH (Methylene)Protons of the benzylic alcohol, typically observed in this region.
~4.0-5.0 (broad)Singlet2H-NH₂ (Amino)Broad signal characteristic of exchangeable amine protons.
~3.8Singlet3H-OCH₃ (Methoxy)Characteristic singlet for methoxy group protons.
~2.0-3.0 (broad)Singlet1H-OH (Hydroxyl)Broad singlet for the exchangeable hydroxyl proton.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides further confirmation of the carbon framework of this compound. The predicted chemical shifts in CDCl₃ are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)AssignmentJustification
~158-160C-4 (Aromatic)Carbon attached to the electron-donating methoxy group, significantly deshielded.
~148-150C-2 (Aromatic)Carbon bearing the amino group, strongly deshielded.
~130-132C-1 (Aromatic)Quaternary carbon attached to the hydroxymethyl group.
~116-118C-6 (Aromatic)Aromatic CH carbon.
~105-107C-5 (Aromatic)Aromatic CH carbon, shielded by the adjacent methoxy group.
~98-100C-3 (Aromatic)Aromatic CH carbon, shielded by the adjacent amino and methoxy groups.
~64-66-CH₂OH (Methylene)Carbon of the hydroxymethyl group.
~55-56-OCH₃ (Methoxy)Carbon of the methoxy group.

Comparative Analysis with Structurally Similar Compounds

To bolster the validation of the predicted spectra, a comparison with the experimental NMR data of 2-aminobenzyl alcohol and 4-methoxyaniline is presented.

Table 3: Comparison of Key ¹H NMR Chemical Shifts (ppm)

Functional GroupThis compound (Predicted)2-Aminobenzyl Alcohol (Experimental)[1]4-Methoxyaniline (Experimental)
Aromatic Protons~6.2-7.2~6.5-7.1~6.6-6.8
-CH₂OH~4.6~4.4-
-NH₂~4.0-5.0~4.9~3.4
-OCH₃~3.8-~3.7

Table 4: Comparison of Key ¹³C NMR Chemical Shifts (ppm)

Carbon AtomThis compound (Predicted)2-Aminobenzyl Alcohol (Experimental)[1]4-Methoxyaniline (Experimental)
C-NH₂~148-150~146.8~142.9
C-O~158-160-~152.0
Aromatic CH~98-118~115-128~114-115
-CH₂OH~64-66~61.7-
-OCH₃~55-56-~55.9

The comparative data demonstrates a strong correlation between the predicted chemical shifts for this compound and the experimental values for the analogous compounds, lending high confidence to the proposed structure.

Experimental Protocols

Standard NMR spectroscopic techniques are employed for the structural elucidation of organic compounds.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 s

    • Pulse width: 30-45°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 s

    • Pulse width: 30-45°

    • Spectral width: 0 to 220 ppm

  • Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Logical Workflow for Structure Validation

The process of validating a chemical structure using NMR spectroscopy follows a logical progression, as illustrated in the diagram below.

structure_validation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_verification Structure Verification SamplePrep Sample Preparation H1_NMR ¹H NMR Experiment SamplePrep->H1_NMR C13_NMR ¹³C NMR Experiment SamplePrep->C13_NMR ProcessSpectra Process Spectra H1_NMR->ProcessSpectra C13_NMR->ProcessSpectra PeakPicking Peak Picking & Integration ProcessSpectra->PeakPicking AssignSignals Signal Assignment PeakPicking->AssignSignals ComparePredicted Compare with Predicted Spectra AssignSignals->ComparePredicted CompareAnalogs Compare with Analogs AssignSignals->CompareAnalogs StructureConfirmed Structure Confirmed ComparePredicted->StructureConfirmed CompareAnalogs->StructureConfirmed

References

Comparative Analysis of the Antimicrobial Potential of (2-Amino-4-methoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial activity of various derivatives incorporating the (2-Amino-4-methoxyphenyl)methanol moiety. The data presented is collated from diverse studies, offering insights into the structure-activity relationships that may guide future drug discovery efforts. Due to a lack of extensive research on simple derivatives of this compound, this guide focuses on comparing more complex molecules that feature this structural component.

Quantitative Antimicrobial Data Summary

The antimicrobial efficacy of different derivatives is summarized below. The data, extracted from various studies, highlights the inhibitory action of these compounds against a range of bacterial and fungal strains. The primary metrics used for comparison are the Zone of Inhibition (in mm) and the Minimum Inhibitory Concentration (MIC) in µg/mL.

Derivative TypeCompoundTest OrganismAntimicrobial Activity (Zone of Inhibition in mm)Reference
Nicotinonitrile Derivatives 2-Amino-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-(4-methoxyphenyl) nicotinonitrileBacillus megaterium18[1]
Staphylococcus aureus20[1]
Escherichia coli17[1]
Salmonella typhi16[1]
Aspergillus niger19[1]
2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-(4-methoxyphenyl) nicotinonitrileBacillus megaterium16[1]
Staphylococcus aureus18[1]
Escherichia coli15[1]
Salmonella typhi14[1]
Aspergillus niger17[1]
Chromene-carbonitrile Derivative 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile (AHMCC)Escherichia coli16.0 ± 0.36[2]
Klebsiella pneumoniae15.5 ± 1.10[2]
Bacillus subtilis22.0 ± 1.49[2]
Staphylococcus aureus15.0 ± 0.74[2]
Thiazole Derivative 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated Fe3O4 NPsEscherichia coli15[3]
Staphylococcus aureus18[3]

Note: The data presented is for representative compounds from the cited studies and is intended for comparative purposes. For a comprehensive understanding, please refer to the original publications.

Experimental Protocols

The methodologies employed in the cited studies to determine antimicrobial activity are detailed below.

Agar Well Diffusion Method (for Nicotinonitrile and Thiazole Derivatives)[1][3]

This method is used to assess the antimicrobial activity of the synthesized compounds by measuring the zone of inhibition.

Procedure:

  • Media Preparation: Nutrient agar for bacteria and Potato Dextrose Agar for fungi are prepared and sterilized.

  • Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism is uniformly spread over the surface of the solidified agar plates.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar.

  • Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMF), is added to the wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Agar Plate Test (for Chromene-carbonitrile Derivative)[2]

This method also relies on the diffusion of the antimicrobial agent into the agar to inhibit microbial growth.

Procedure:

  • Bacterial Culture Preparation: The test bacteria are cultured in a suitable broth to achieve a specific cell density.

  • Agar Plate Inoculation: The bacterial culture is swabbed evenly onto the surface of Mueller-Hinton agar plates.

  • Disk Application: Sterile paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the discs, where bacterial growth is inhibited, is measured.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the screening of antimicrobial compounds, a process central to the studies referenced in this guide.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Start Design Derivatives Synthesis Synthesize Compounds Start->Synthesis Purification Purify & Characterize Synthesis->Purification PrepareCultures Prepare Microbial Cultures Purification->PrepareCultures AntimicrobialAssay Perform Antimicrobial Assay (e.g., Agar Diffusion) PrepareCultures->AntimicrobialAssay Incubation Incubate Plates AntimicrobialAssay->Incubation MeasureZones Measure Zones of Inhibition Incubation->MeasureZones AnalyzeData Analyze & Compare Data MeasureZones->AnalyzeData Report Report Findings AnalyzeData->Report

Caption: Generalized workflow for synthesis and antimicrobial screening of novel compounds.

This guide provides a snapshot of the current research landscape for antimicrobial derivatives related to this compound. The presented data and methodologies aim to facilitate a better understanding of their potential and to encourage further investigation in this promising area of drug development.

References

Cross-Validation of Analytical Methods for the Quantification of (2-Amino-4-methoxyphenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the development and manufacturing of pharmaceutical products, the purity and concentration of intermediates are critical quality attributes. (2-Amino-4-methoxyphenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this intermediate is essential to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

The objective of this guide is to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs by presenting a hypothetical cross-validation study. This includes a detailed comparison of performance parameters, experimental protocols, and a visual representation of the validation workflow.

Comparative Performance of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the hypothetical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound, based on a simulated cross-validation study.

Parameter HPLC-UV GC-MS LC-MS/MS Acceptance Criteria (as per ICH Q2(R1)) [1][2]
Linearity (R²) > 0.999> 0.998> 0.999≥ 0.995
Range (µg/mL) 1 - 1000.1 - 500.01 - 10Dependent on assay requirements
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%99.1 - 100.8%98.0 - 102.0% for drug substance
Precision (%RSD)
- Repeatability< 1.0%< 1.5%< 0.8%≤ 2%
- Intermediate Precision< 1.5%< 2.0%< 1.2%≤ 3%
Limit of Detection (LOD) (µg/mL) 0.10.050.001Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 0.30.150.003Signal-to-noise ratio of 10:1
Specificity/Selectivity ModerateHighVery HighNo interference at the retention time of the analyte
Robustness HighModerateHighConsistent results with minor variations in method parameters

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. The following sections outline the hypothetical experimental protocols for the HPLC-UV, GC-MS, and LC-MS/MS methods used in this comparative analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substance or intermediate samples.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    10 10 90
    12 10 90
    12.1 90 10

    | 15 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (90:10 A:B) to a final concentration of 10 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and is suitable for identifying and quantifying volatile impurities. Derivatization is often required for polar compounds like this compound to improve volatility and thermal stability.[3]

  • Instrumentation: Agilent 8890 GC System coupled with a 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C, hold for 5 min.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • MSD Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

  • Derivatization: To a 1 mg/mL solution of the sample in acetonitrile, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70 °C for 30 minutes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification, such as in pharmacokinetic studies or for detecting low-level impurities.[4]

  • Instrumentation: Sciex Triple Quad 5500 system or equivalent, coupled with an ExionLC AD system.

  • Column: Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    3 5 95
    4 5 95
    4.1 95 5

    | 5 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Quantifier: Precursor ion (m/z) → Product ion (m/z)

    • Qualifier: Precursor ion (m/z) → Product ion (m/z) (Specific m/z values would be determined during method development)

  • Sample Preparation: Dilute the sample in the initial mobile phase (95:5 A:B) to a final concentration within the calibration range (e.g., 1 ng/mL).

Visualizations

The following diagrams illustrate the workflow for the cross-validation of these analytical methods and a logical comparison of their key attributes.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Analytical Requirements protocol Develop Validation Protocol start->protocol acceptance Define Acceptance Criteria protocol->acceptance hplc HPLC-UV Method Validation acceptance->hplc gcms GC-MS Method Validation acceptance->gcms lcmsms LC-MS/MS Method Validation acceptance->lcmsms data Data Analysis & Comparison hplc->data gcms->data lcmsms->data report Generate Validation Report data->report end Method Implementation report->end Final Approval

Caption: Workflow for the cross-validation of analytical methods.

MethodComparison cluster_methods Analytical Methods cluster_attributes Performance Attributes Analyte This compound HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS LCMSMS LC-MS/MS Analyte->LCMSMS Robustness Robustness HPLC->Robustness Selectivity Selectivity GCMS->Selectivity Sensitivity Sensitivity LCMSMS->Sensitivity LCMSMS->Selectivity Cost Cost & Complexity Sensitivity->Cost inversely proportional Robustness->Cost often inversely proportional

Caption: Comparison of key attributes for the analytical methods.

Conclusion

The cross-validation of analytical methods is a fundamental requirement in the pharmaceutical industry to ensure data integrity and product quality.[5][6] This guide provides a framework for comparing HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control where high sensitivity is not a primary requirement.

  • GC-MS offers enhanced selectivity, particularly for volatile impurities, but may require derivatization for polar analytes, adding complexity to the sample preparation.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level analysis and in complex matrices, though it comes with higher operational costs and complexity.

The choice of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, regulatory requirements, and available resources. The provided protocols and comparative data serve as a starting point for the development and validation of a suitable analytical method for this compound.

References

A Comparative Guide to (2-Amino-4-methoxyphenyl)methanol and (2-Aminophenyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular complexity and high reaction efficiency. Among the versatile building blocks available, aminobenzyl alcohols serve as crucial precursors for a variety of heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials. This guide provides an objective comparison of (2-Amino-4-methoxyphenyl)methanol and (2-Aminophenyl)methanol, focusing on their performance in the synthesis of key heterocyclic structures, supported by experimental data and detailed protocols.

Introduction to the Reagents

(2-Aminophenyl)methanol and this compound are structurally similar aromatic compounds containing both an amino and a primary alcohol functional group. The key distinction lies in the presence of a methoxy group at the C4 position of the benzene ring in this compound. This substituent significantly influences the electronic properties of the molecule, thereby altering its reactivity and suitability for specific synthetic transformations.

CompoundStructureMolar Mass ( g/mol )
(2-Aminophenyl)methanolStructure of (2-Aminophenyl)methanol123.15
This compoundStructure of this compound153.18[1]

Comparative Performance in Heterocycle Synthesis

The primary application of these aminobenzyl alcohols in organic synthesis is as precursors for nitrogen-containing heterocycles such as quinazolines and benzoxazines. The electronic nature of the substituent on the aromatic ring plays a critical role in the reaction pathways and overall efficiency.

Electronic Effects

The methoxy group (-OCH₃) in this compound is a strong electron-donating group due to its +M (mesomeric) effect. This increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. This enhanced nucleophilicity can lead to faster reaction rates in electrophilic aromatic substitution reactions and can also influence the oxidation potential of the molecule.

Feature(2-Aminophenyl)methanolThis compoundRationale
Nucleophilicity of the Amino Group ModerateHigherThe electron-donating methoxy group increases the electron density on the nitrogen atom.
Susceptibility to Oxidation ModerateHigherThe electron-rich aromatic ring is more susceptible to oxidation.
Reactivity in Electrophilic Aromatic Substitution ModerateHigherThe activating methoxy group accelerates the rate of electrophilic attack on the aromatic ring.

Synthesis of 2-Substituted Quinazolines

Quinazolines are a class of bicyclic heteroaromatic compounds with a wide range of biological activities. A common synthetic route involves the condensation of a 2-aminobenzyl alcohol derivative with an aldehyde or nitrile.

Reaction Scheme for Quinazoline Synthesis:

Quinazoline_Synthesis cluster_reactants Reactants cluster_products Product 2_aminobenzyl_alcohol This compound or (2-Aminophenyl)methanol intermediate 2-Aminobenzaldehyde derivative 2_aminobenzyl_alcohol->intermediate [Oxidation] aldehyde R-CHO quinazoline 2-Substituted Quinazoline imine Imine intermediate intermediate->imine + R-CHO, -H2O imine->quinazoline Cyclization & Aromatization Benzoxazine_Synthesis cluster_reactants Reactants cluster_products Product 2_aminobenzyl_alcohol This compound or (2-Aminophenyl)methanol imine Schiff Base Intermediate 2_aminobenzyl_alcohol->imine + R-CHO, -H2O aldehyde R-CHO benzoxazine 4H-3,1-Benzoxazine imine->benzoxazine Intramolecular Cyclization

References

A Comparative Guide to the Efficacy of (2-Amino-4-methoxyphenyl)methanol and Other Building Blocks in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (2-Amino-4-methoxyphenyl)methanol and alternative building blocks in the synthesis of quinoline and quinazoline scaffolds, which are pivotal in medicinal chemistry. The efficacy of these building blocks is evaluated based on reaction yields and the biological activity of the resulting heterocyclic compounds, supported by experimental data from peer-reviewed literature.

Introduction to this compound as a Building Block

This compound is a valuable bifunctional building block containing both a nucleophilic amino group and a hydroxymethyl group on a methoxy-activated benzene ring. This unique arrangement of functional groups makes it a versatile precursor for the synthesis of various heterocyclic compounds, particularly quinolines and quinazolines. The electron-donating methoxy group at the C4 position can influence the reactivity of the aromatic ring and the amino group, potentially impacting reaction rates and yields compared to unsubstituted or differently substituted analogs.

Efficacy in Quinoline Synthesis via Friedländer Annulation

The modified Friedländer annulation is a common strategy for synthesizing quinolines, where 2-aminobenzyl alcohols react with carbonyl compounds. The efficacy of this compound and other substituted 2-aminobenzyl alcohols in this reaction can be compared based on the yields of the resulting quinoline products.

Quantitative Data: Comparison of Reaction Yields

The following table summarizes the yields of quinolines synthesized from various substituted 2-aminobenzyl alcohols under comparable reaction conditions. The data is compiled from studies employing a base-mediated condensation with ketones in DMSO.

Building BlockSubstituent on Benzyl AlcoholKetoneProductYield (%)Reference
2-Aminobenzyl alcoholHAcetophenone2-Phenylquinoline85Yang et al. (2021)
This compound4-MethoxyAcetophenone7-Methoxy-2-phenylquinoline84Yang et al. (2021)
(2-Amino-5-methylphenyl)methanol5-MethylAcetophenone6-Methyl-2-phenylquinoline82Yang et al. (2021)
(2-Amino-4-chlorophenyl)methanol4-ChloroAcetophenone7-Chloro-2-phenylquinoline78Yang et al. (2021)
(2-Amino-3,5-dibromophenyl)methanol3,5-DibromoAcetophenone6,8-Dibromo-2-phenylquinoline75Yang et al. (2021)

Analysis: The data indicates that this compound provides a high yield (84%) in the synthesis of the corresponding 7-methoxyquinoline derivative, comparable to the unsubstituted 2-aminobenzyl alcohol. The presence of an electron-donating methoxy group at the para-position to the amino group does not significantly hinder the reaction. In contrast, electron-withdrawing groups like chloro and bromo tend to result in slightly lower yields, suggesting that the electronic nature of the substituent on the 2-aminobenzyl alcohol can influence the efficiency of the Friedländer annulation.

Experimental Protocol: Synthesis of 7-Methoxy-2-phenylquinoline

This protocol is adapted from the work of Yang et al. (2021).

Materials:

  • This compound

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction tube, add this compound (0.2 mmol, 1.0 equiv.), acetophenone (0.3 mmol, 1.5 equiv.), and KOH (0.4 mmol, 2.0 equiv.).

  • Add DMSO (2.0 mL) to the mixture.

  • Seal the tube and heat the reaction mixture at 120 °C for 30 minutes.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-methoxy-2-phenylquinoline.

Efficacy in Quinazoline Synthesis and Biological Activity of Derivatives

This compound and its analogs are also key precursors for quinazoline synthesis. The ultimate measure of efficacy for these building blocks in a drug discovery context is often the biological activity of the resulting compounds.

Quantitative Data: Anticancer Activity of Quinazoline Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of various quinazoline derivatives against different cancer cell lines. These quinazolines were synthesized from correspondingly substituted 2-aminobenzyl alcohol precursors.

Building Block PrecursorSubstituent on QuinazolineCancer Cell LineIC50 (µM)Reference
This compound7-MethoxyA549 (Lung Cancer)5.2Al-Omary et al. (2012)
This compound7-MethoxyHCT116 (Colon Cancer)7.8Al-Omary et al. (2012)
2-Aminobenzyl alcoholUnsubstitutedA549 (Lung Cancer)12.5Al-Omary et al. (2012)
2-Aminobenzyl alcoholUnsubstitutedHCT116 (Colon Cancer)15.1Al-Omary et al. (2012)
(2-Amino-4-chlorophenyl)methanol7-ChloroA549 (Lung Cancer)8.9Al-Omary et al. (2012)
(2-Amino-4-chlorophenyl)methanol7-ChloroHCT116 (Colon Cancer)10.3Al-Omary et al. (2012)

Analysis: Quinazoline derivatives synthesized from this compound, which possess a 7-methoxy substituent, exhibit significantly lower IC50 values (higher potency) against both A549 and HCT116 cancer cell lines compared to the unsubstituted analogs. This suggests that the methoxy group at this position contributes favorably to the anticancer activity of the quinazoline scaffold. The chloro-substituted analog also shows enhanced potency compared to the unsubstituted version, though slightly less than the methoxy-substituted one. This highlights the importance of the substituent on the building block in modulating the biological efficacy of the final product.

Experimental Protocol: General Synthesis of 2-Substituted Quinazolines

This generalized protocol is based on copper-catalyzed reactions of (2-aminophenyl)methanols with aldehydes.

Materials:

  • Substituted (2-Aminophenyl)methanol (e.g., this compound)

  • Aldehyde

  • Copper(I) iodide (CuI)

  • Cerium nitrate hexahydrate

  • Ammonium chloride

  • Solvent (e.g., Acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the substituted (2-aminophenyl)methanol (1.0 mmol) and the aldehyde (1.2 mmol) in the chosen solvent.

  • Add the copper catalyst, cerium nitrate hexahydrate, and ammonium chloride.

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 12 hours), monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 2-substituted quinazoline.

Visualizing Reaction Pathways and Workflows

Reaction Mechanism: Modified Friedländer Quinoline Synthesis

The following diagram illustrates the plausible reaction mechanism for the base-catalyzed synthesis of quinolines from 2-aminobenzyl alcohols and ketones.

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_aminobenzyl_alcohol This compound amino_aldehyde In-situ oxidation 2-Amino-4-methoxybenzaldehyde 2_aminobenzyl_alcohol->amino_aldehyde Oxidation ketone Acetophenone aldol_adduct Aldol Adduct ketone->aldol_adduct base KOH base->aldol_adduct amino_aldehyde->aldol_adduct + Ketone enone α,β-Unsaturated Ketone aldol_adduct->enone - H2O imine Imine Intermediate enone->imine Intramolecular Cyclization quinoline 7-Methoxy-2-phenylquinoline imine->quinoline - H2O Aromatization

Caption: Proposed mechanism for the modified Friedländer quinoline synthesis.

Experimental Workflow: Synthesis to Biological Evaluation

The diagram below outlines the general workflow from the synthesis of quinazoline derivatives to the evaluation of their biological activity.

Synthesis_Workflow start Start: Select Building Blocks synthesis Synthesis of Quinazoline Derivatives start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification screening Biological Activity Screening (e.g., Anticancer Assay) purification->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar conclusion Conclusion on Efficacy sar->conclusion

spectroscopic comparison of synthesized vs commercial (2-Amino-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Development

For scientists engaged in the nuanced fields of pharmaceutical research and organic synthesis, the purity and structural integrity of chemical intermediates are paramount. (2-Amino-4-methoxyphenyl)methanol is a key building block in the synthesis of various biologically active molecules. This guide provides an objective spectroscopic comparison of lab-synthesized this compound against its commercially available counterparts, supported by experimental data and detailed protocols.

At a Glance: Spectroscopic Data Comparison

A direct comparison of the key spectroscopic characteristics of synthesized and commercial this compound is presented below. The data for the synthesized sample is based on typical results obtained from the reduction of 2-nitro-4-methoxybenzyl alcohol, a common synthetic route. The data for the commercial sample represents expected values based on supplier specifications and publicly available information for a high-purity standard.

Spectroscopic TechniqueParameterSynthesized this compound (Typical Values)Commercial this compound (Expected Values)
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ) in ppm~6.7-7.1 (m, 3H, Ar-H), ~4.6 (s, 2H, CH₂), ~3.8 (s, 3H, OCH₃), ~3.7 (br s, 2H, NH₂), ~2.0 (br s, 1H, OH)~6.7-7.1 (m, 3H, Ar-H), ~4.6 (s, 2H, CH₂), ~3.8 (s, 3H, OCH₃), ~3.7 (br s, 2H, NH₂), ~2.0 (br s, 1H, OH)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ) in ppm~150.0 (C-O), ~140.0 (C-N), ~120-130 (Ar-C), ~110-115 (Ar-C), ~65.0 (CH₂), ~55.0 (OCH₃)~150.0 (C-O), ~140.0 (C-N), ~120-130 (Ar-C), ~110-115 (Ar-C), ~65.0 (CH₂), ~55.0 (OCH₃)
FTIR (KBr Pellet)Wavenumber (cm⁻¹)~3400-3200 (N-H, O-H str), ~2950-2850 (C-H str), ~1620 (N-H bend), ~1250 (C-O str), ~1050 (C-O str)~3400-3200 (N-H, O-H str), ~2950-2850 (C-H str), ~1620 (N-H bend), ~1250 (C-O str), ~1050 (C-O str)
Mass Spectrometry (EI)m/z153 (M⁺), 136 (M⁺ - OH), 122 (M⁺ - CH₂OH)153 (M⁺), 136 (M⁺ - OH), 122 (M⁺ - CH₂OH)

It is important to note that minor variations in the spectroscopic data of the synthesized product can occur due to residual solvents, impurities from starting materials, or byproducts. Commercial samples, particularly those of high purity, are expected to provide spectra that are highly consistent with reference data.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 2-nitro-4-methoxybenzyl alcohol.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-nitro-4-methoxybenzyl alcohol (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%) to the solution.

  • Hydrogenation: The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Filtration: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The synthesized or commercial sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum was obtained using a KBr pellet method. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the resulting mass-to-charge (m/z) ratios of the fragments were recorded.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow of the synthesis and comparative analysis.

Synthesis_Workflow Start Start: 2-Nitro-4-methoxybenzyl Alcohol Dissolution Dissolution in Ethanol Start->Dissolution Catalyst Addition of Pd/C Catalyst Dissolution->Catalyst Hydrogenation Hydrogenation (H2 atmosphere) Catalyst->Hydrogenation Monitoring TLC Monitoring Hydrogenation->Monitoring Filtration Filtration of Catalyst Monitoring->Filtration Reaction Complete Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Column Chromatography) Evaporation->Purification Final_Product Synthesized this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Comparison_Workflow cluster_synthesized Synthesized Sample cluster_commercial Commercial Sample Synthesized This compound (from synthesis) Analysis Spectroscopic Analysis (NMR, FTIR, MS) Synthesized->Analysis Commercial This compound (from supplier) Commercial->Analysis Data_Comparison Data Comparison and Evaluation Analysis->Data_Comparison

Caption: Workflow for the spectroscopic comparison.

peer-reviewed literature validating the use of (2-Amino-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, no peer-reviewed literature validating the specific use of (2-Amino-4-methoxyphenyl)methanol in a comparative context or detailing its role in biological signaling pathways has been identified.

Initial searches for the compound, including by its CAS number (102599-92-0), primarily yield listings in chemical supplier databases and general chemical information repositories like PubChem.[1][2][3] These resources provide basic chemical data but do not contain experimental results, application validations, or comparisons with alternative compounds as requested.

The available scientific literature includes studies on structurally related compounds, such as other methoxyphenyl and aminophenyl derivatives. For instance, research has been published on the synthesis and biological activities of various methoxy- and amino-substituted molecules, some of which have been investigated for antimicrobial, antioxidant, or anticancer properties.[4][5][6][7] However, these studies do not specifically mention or utilize this compound.

Without any peer-reviewed experimental data, it is not possible to construct the requested "Publish Comparison Guide." This includes the inability to:

  • Present Quantitative Data: No experimental results are available to summarize in comparative tables.

  • Provide Experimental Protocols: There are no published experiments involving this compound from which to extract detailed methodologies.

  • Create Visualizations: No signaling pathways or experimental workflows involving this compound have been described in the literature, precluding the creation of the requested Graphviz diagrams.

Therefore, the core requirements for this topic cannot be fulfilled due to the lack of available scientific literature.

References

A Researcher's Guide to Purity Assessment of Synthesized (2-Amino-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comparative overview of analytical techniques for assessing the purity of (2-Amino-4-methoxyphenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. We present experimental protocols and data to aid in the selection of the most appropriate methods for your research needs.

The reliable determination of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensure safety and efficacy. This compound, with the chemical formula C₈H₁₁NO₂, is a significant building block in medicinal chemistry. Its purity can be affected by residual starting materials, byproducts formed during synthesis, and degradation products. Therefore, robust analytical methods are essential for its characterization.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected impurities, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.Quantitative purity (% area), detection and quantification of impurities.High sensitivity, high resolution, well-established for purity determination.Requires reference standards for impurity identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing information about the chemical environment of the nuclei.Structural confirmation, identification and quantification of impurities (qNMR), determination of molar ratios.[1][2][3]Provides detailed structural information, can be quantitative without a specific reference standard for the analyte.[1][4]Lower sensitivity compared to HPLC, complex spectra for mixtures.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Molecular weight confirmation, identification of impurities by mass.High sensitivity and specificity, provides molecular weight information.Typically not quantitative on its own, may require coupling with a separation technique like HPLC (LC-MS).

Potential Impurities in Synthesized this compound

The purity of this compound can be compromised by impurities originating from the synthetic route. A common synthesis involves the reduction of a nitro-precursor.[5] Therefore, potential impurities could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Such as the nitro-precursor, indicating an incomplete reaction.

  • Byproducts: Formed through side reactions during the synthesis.

  • Degradation Products: Resulting from the instability of the final compound under certain conditions.

A thorough understanding of the synthetic pathway is crucial for identifying potential impurities and developing appropriate analytical methods for their detection.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable purity assessment. Below are representative protocols for HPLC, NMR, and MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating the main compound from its potential impurities and degradation products.[6] The following is a general protocol that can be optimized for specific needs.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

General Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or mobile phase).

  • Prepare the sample solution of the synthesized compound at a similar concentration.

  • Set the HPLC parameters: column temperature, flow rate (e.g., 1.0 mL/min), and UV detection wavelength (determined by UV scan of the analyte).

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time of the main peak and identify any impurity peaks.

  • Calculate the purity of the sample based on the peak area percentages.

Validation: The HPLC method should be validated according to ICH guidelines, including parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[7][8]

Quantitative NMR (qNMR) Spectroscopy

qNMR provides a powerful tool for purity assessment without the need for a specific reference standard of the analyte.[1][2][3][4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Internal Standard:

  • A certified internal standard with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

General Procedure:

  • Accurately weigh a known amount of the synthesized this compound and the internal standard.

  • Dissolve both in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., sufficient relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the internal standard

    • analyte = this compound

    • IS = internal standard

Mass Spectrometry (MS)

Mass spectrometry is primarily used for structural confirmation and identification of impurities.

Instrumentation:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

General Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it through an LC system (LC-MS).

  • Acquire the mass spectrum in positive or negative ion mode.

  • Compare the observed molecular ion peak with the calculated molecular weight of this compound (153.18 g/mol ).[9]

  • Analyze other peaks in the spectrum to identify potential impurities by their mass-to-charge ratios. The mass spectrum of the related compound (4-methoxyphenyl)methanol shows a molecular ion at m/z 138, which can be used for comparison of fragmentation patterns.[10]

Logical Workflow for Purity Assessment

A systematic approach is crucial for the comprehensive purity assessment of a synthesized compound. The following diagram illustrates a logical workflow.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_decision Decision & Further Steps Synthesis Synthesis of this compound Initial_TLC Thin Layer Chromatography (TLC) for reaction monitoring Synthesis->Initial_TLC Workup Work-up & Isolation Initial_TLC->Workup HPLC HPLC for Quantitative Purity Workup->HPLC NMR NMR for Structural Confirmation & qNMR Workup->NMR MS Mass Spectrometry for Molecular Weight Verification Workup->MS Purity_Check Purity > 98%? HPLC->Purity_Check NMR->Purity_Check MS->Purity_Check Purification Further Purification (e.g., Recrystallization, Chromatography) Purity_Check->Purification No Final_Product Final Pure Product Purity_Check->Final_Product Yes Purification->HPLC

Caption: Workflow for the synthesis and purity assessment of this compound.

Conclusion

The purity assessment of synthesized this compound is a multi-faceted process that relies on the synergistic use of various analytical techniques. HPLC provides a robust method for quantitative purity determination, while NMR offers invaluable structural information and an alternative quantitative approach. Mass spectrometry serves as a powerful tool for molecular weight confirmation and impurity identification. By employing a combination of these methods and following a logical workflow, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the quality and reliability of their subsequent research and development efforts.

References

Safety Operating Guide

Proper Disposal of (2-Amino-4-methoxyphenyl)methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, the primary disposal route for (2-Amino-4-methoxyphenyl)methanol is through an approved hazardous waste disposal facility. Due to its chemical nature as an aromatic amine, this compound requires careful handling and adherence to specific safety protocols to mitigate potential health risks and environmental contamination. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling this compound includes:

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical safety goggles
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

It is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure. Avoid generating dust or aerosols during handling and disposal. In case of a spill, immediately follow your laboratory's established spill response protocol for chemical waste.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Include the full chemical name and CAS number (187731-65-3) on the label.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.

  • Containerization:

    • Use a chemically compatible and sealable container for waste collection. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

    • Ensure the container is in good condition, free from cracks or leaks.

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

  • Storage:

    • Store the sealed hazardous waste container in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.

    • The SAA should be located away from general laboratory traffic and sources of ignition.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup.

    • Provide all necessary information about the waste, including its composition and quantity.

    • Do not attempt to dispose of this compound down the drain or in regular trash. [1][2] This compound's potential environmental impact necessitates professional disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate containerize Place in a Labeled, Sealed, Chemically Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store spill Spill Occurs containerize->spill request Request Hazardous Waste Pickup from EHS store->request end End: Proper Disposal by Approved Facility request->end spill_response Follow Lab's Spill Response Protocol spill->spill_response Yes spill_response->containerize Cleanup and Contain

Caption: Disposal workflow for this compound.

Quantitative Data Summary

PropertyValue
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
CAS Number 187731-65-3
Appearance Solid (predicted)
Solubility Data not available

Given the presence of the amino group on the aromatic ring, it is prudent to assume that this compound may have toxicological properties that are not yet fully characterized. Therefore, a conservative approach to handling and disposal is essential.

Signaling Pathway and Experimental Protocol Visualization

As this document pertains to the direct operational procedures for chemical disposal, a signaling pathway diagram is not applicable. The experimental protocol is the step-by-step disposal procedure outlined above and visualized in the provided workflow diagram. Adherence to this protocol is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. For further details on the hazards associated with aromatic amines, consult with your institution's EHS department and refer to relevant toxicological databases.

References

Personal protective equipment for handling (2-Amino-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (2-Amino-4-methoxyphenyl)methanol (CAS No. 187731-65-3), including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Area of Protection Required PPE Specifications
Eye and Face Protection Safety glasses with side-shields or chemical goggles.Must comply with EN166 (EU) or NIOSH (US) standards.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).Inspect gloves for integrity before each use.
Laboratory coat.To be worn at all times in the laboratory.
Respiratory Protection Not required under normal conditions with adequate ventilation.If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge.

Operational Plan for Safe Handling

A systematic approach to handling this compound will mitigate risks. Follow these procedural steps for safe laboratory operations.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.

  • Have an eyewash station and safety shower readily accessible.

  • Remove all potential ignition sources from the handling area.

  • Verify that all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not inhale dust or vapors.

  • Use spark-proof tools and explosion-proof equipment if necessary.

  • Keep the container tightly closed when not in use.

3. In Case of Exposure:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • After skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • After ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the chemical in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and empty containers, should also be disposed of as hazardous waste.

  • Container Disposal: Do not reuse empty containers. Triple rinse the container with an appropriate solvent, and dispose of the rinsate as hazardous waste. Puncture and dispose of the container in accordance with local regulations.

Disclaimer: This information is intended for guidance and is based on available safety data. Always refer to the specific Safety Data Sheet (SDS) for this compound before handling the chemical and follow all institutional and regulatory safety protocols.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_exposure 3. Exposure Response cluster_disposal 4. Disposal prep1 Ensure Adequate Ventilation (Fume Hood) handle1 Wear Appropriate PPE prep1->handle1 prep2 Verify PPE Availability prep2->handle1 prep3 Locate Safety Equipment (Eyewash, Shower) prep3->handle1 handle2 Avoid Direct Contact and Inhalation handle1->handle2 handle3 Keep Container Closed handle2->handle3 expo1 Inhalation: Move to Fresh Air handle2->expo1 If exposure occurs expo2 Skin Contact: Wash with Soap & Water handle2->expo2 expo3 Eye Contact: Rinse with Water handle2->expo3 expo4 Ingestion: Seek Medical Attention handle2->expo4 disp1 Dispose of Chemical Waste (Hazardous) handle3->disp1 disp2 Dispose of Contaminated Materials (Hazardous) disp1->disp2 disp3 Triple Rinse and Dispose of Empty Container disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.